Hdac6-IN-21
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H13F2N5O2 |
|---|---|
Molecular Weight |
321.28 g/mol |
IUPAC Name |
2-(benzylamino)-N'-(2,2-difluoroacetyl)pyrimidine-5-carbohydrazide |
InChI |
InChI=1S/C14H13F2N5O2/c15-11(16)13(23)21-20-12(22)10-7-18-14(19-8-10)17-6-9-4-2-1-3-5-9/h1-5,7-8,11H,6H2,(H,20,22)(H,21,23)(H,17,18,19) |
InChI Key |
WAERNYVSQGAOPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=C(C=N2)C(=O)NNC(=O)C(F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of HDAC6 Inhibitors: A Focus on Tubastatin A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Histone Deacetylase 6 (HDAC6) inhibitors, with a specific focus on the well-characterized and selective inhibitor, Tubastatin A. This document details the molecular interactions, downstream signaling effects, and cellular consequences of HDAC6 inhibition, supported by quantitative data, experimental methodologies, and visual diagrams of key pathways.
Introduction to HDAC6 and Its Inhibition
Histone Deacetylase 6 (HDAC6) is a unique member of the class IIb HDAC family, primarily localized in the cytoplasm.[1] Unlike other HDACs that predominantly target histone proteins within the nucleus to regulate gene expression, HDAC6's main substrates are non-histone proteins.[2][3] This distinct substrate specificity positions HDAC6 as a critical regulator of various cellular processes, including cell motility, protein quality control, and signal transduction.[3][4]
The inhibition of HDAC6 has emerged as a promising therapeutic strategy for a range of diseases, including neurodegenerative disorders, cancer, and inflammatory conditions.[3][5] Selective HDAC6 inhibitors are designed to modulate these cellular processes without the broader effects associated with pan-HDAC inhibitors.
Mechanism of Action of Tubastatin A
Tubastatin A is a potent and highly selective inhibitor of HDAC6.[3] Its mechanism of action is centered on its ability to bind to the catalytic domain of HDAC6, thereby preventing the deacetylation of its target substrates.
Molecular Target: HDAC6
HDAC6 possesses two catalytic domains and a zinc-finger ubiquitin-binding domain.[5] Tubastatin A exerts its inhibitory effect by chelating the zinc ion within the catalytic site of HDAC6, a common mechanism for hydroxamic acid-based HDAC inhibitors. This action blocks the enzymatic activity of HDAC6, leading to the hyperacetylation of its substrates.[6]
Key Substrates and Downstream Effects
The primary and most well-studied substrate of HDAC6 is α-tubulin.[2] By inhibiting HDAC6, Tubastatin A leads to the accumulation of acetylated α-tubulin.[3] This has profound effects on microtubule stability and function, impacting intracellular transport and cell migration.[3]
Another critical substrate of HDAC6 is the heat shock protein 90 (Hsp90).[2] Deacetylation of Hsp90 by HDAC6 is crucial for its chaperone activity.[2] Inhibition of HDAC6 by compounds like Tubastatin A leads to Hsp90 hyperacetylation, which can impair its function and lead to the degradation of its client proteins, many of which are implicated in cancer pathogenesis.[7]
Other notable substrates of HDAC6 include cortactin, which is involved in actin cytoskeleton dynamics, and peroxiredoxin, an antioxidant enzyme.[3]
Quantitative Data
The following tables summarize the key quantitative data for Tubastatin A, providing insights into its potency and selectivity.
| Parameter | Value | Notes | Reference |
| HDAC6 IC50 | 15 nM | In a cell-free assay. | [3][8][9][10] |
| Selectivity | >1000-fold vs. other HDACs | Exception: 57-fold selective over HDAC8. | [3][9][10] |
| HDAC8 IC50 | 0.9 µM | [6] | |
| Cellular Activity | Induces α-tubulin hyperacetylation at 2.5 µM | In primary cortical neuron cultures. | [6] |
| Neuroprotection | Dose-dependent protection at 5-10 µM | In a model of oxidative stress in primary cortical neurons. | [6] |
Table 1: Potency and Selectivity of Tubastatin A
Signaling Pathways Modulated by HDAC6 Inhibition
Inhibition of HDAC6 by Tubastatin A impacts several key signaling pathways that regulate cellular function.
Microtubule Dynamics and Intracellular Transport
As the primary tubulin deacetylase, HDAC6 plays a pivotal role in regulating microtubule-dependent processes.[3] Inhibition by Tubastatin A leads to hyperacetylation of α-tubulin, which is associated with increased microtubule stability and enhanced binding of motor proteins like kinesin and dynein.[3] This can restore deficits in axonal transport observed in neurodegenerative diseases.
Protein Quality Control and Aggresome Formation
HDAC6 is a key player in the cellular response to misfolded protein stress. It facilitates the formation of aggresomes, which are cellular inclusions that sequester misfolded protein aggregates for subsequent clearance by autophagy.[4] This process is dependent on the ubiquitin-binding function of HDAC6 and an intact microtubule network. By modulating microtubule dynamics, HDAC6 inhibitors can impact the clearance of protein aggregates.
Experimental Protocols
This section provides an overview of common experimental methodologies used to study the mechanism of action of HDAC6 inhibitors like Tubastatin A.
HDAC Enzyme Inhibition Assay
Objective: To determine the in vitro potency (IC50) of an inhibitor against purified HDAC enzymes.
Protocol:
-
Recombinant human HDAC enzymes (e.g., HDAC6, HDAC1, HDAC8) are used.
-
A fluorogenic peptide substrate derived from p53 (RHKKAc) is commonly employed for HDAC1, 2, 3, 6, 10, and 11. For HDAC8, a diacylated peptide may be used.
-
The inhibitor (e.g., Tubastatin A) is serially diluted and incubated with the enzyme and substrate.
-
The reaction is stopped, and the fluorescence generated from the deacetylated substrate is measured.
-
IC50 values are calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.[11]
Western Blotting for Acetylated Proteins
Objective: To assess the cellular activity of an HDAC6 inhibitor by measuring the acetylation levels of its substrates.
Protocol:
-
Culture cells (e.g., primary cortical neurons, cancer cell lines) and treat with various concentrations of the HDAC6 inhibitor or vehicle control for a specified time.
-
Lyse the cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies specific for acetylated α-tubulin and total α-tubulin (as a loading control).
-
Incubate with appropriate secondary antibodies and detect the signal using chemiluminescence.
-
Quantify band intensities to determine the relative increase in protein acetylation.
Immunofluorescence for Cellular Localization and Microtubule Structure
Objective: To visualize the effects of HDAC6 inhibition on the cytoskeleton and protein localization.
Protocol:
-
Grow cells on coverslips and treat with the HDAC6 inhibitor or vehicle.
-
Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Block non-specific antibody binding.
-
Incubate with primary antibodies against acetylated α-tubulin and other proteins of interest.
-
Incubate with fluorescently labeled secondary antibodies and a nuclear counterstain (e.g., DAPI).
-
Mount the coverslips and visualize the cells using fluorescence microscopy.
Conclusion
Tubastatin A, as a representative selective HDAC6 inhibitor, exerts its effects primarily through the hyperacetylation of non-histone protein substrates in the cytoplasm. Its profound impact on microtubule dynamics and protein quality control pathways underscores the therapeutic potential of targeting HDAC6 in a variety of disease contexts. The experimental protocols outlined in this guide provide a framework for the continued investigation of HDAC6 inhibitors and their complex mechanisms of action. This in-depth understanding is crucial for the development of novel and more effective therapeutics targeting this unique enzyme.
References
- 1. Tubastatin A inhibits HDAC and Sirtuin activity rather than being a HDAC6-specific inhibitor in mouse oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Tubastatin A, an HDAC6 inhibitor, alleviates stroke-induced brain infarction and functional deficits: potential roles of α-tubulin acetylation and FGF-21 up-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC6 - Wikipedia [en.wikipedia.org]
- 5. Inhibition of HDAC6 by Tubastatin A reduces chondrocyte oxidative stress in chondrocytes and ameliorates mouse osteoarthritis by activating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. glpbio.com [glpbio.com]
Hdac6-IN-21: A Technical Guide to a Novel Irreversible HDAC6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of Hdac6-IN-21, a novel, selective, and essentially irreversible inhibitor of Histone Deacetylase 6 (HDAC6). This compound, also identified as compound 6 in the primary literature, belongs to a class of difluoromethyl-1,3,4-oxadiazoles (DFMOs) that act as mechanism-based inhibitors of HDAC6.[1] This guide will cover its mechanism of action, inhibitory activity, relevant signaling pathways, and detailed experimental protocols for its characterization.
Core Concepts and Mechanism of Action
This compound distinguishes itself from traditional HDAC inhibitors, many of which utilize a hydroxamic acid zinc-binding group that can be associated with genotoxicity.[1] The difluoromethyl-1,3,4-oxadiazole moiety of this compound serves as a key pharmacophore that undergoes a unique bioactivation process within the HDAC6 active site.
Biochemical and crystallographic studies have revealed that this compound acts as a tight-binding inhibitor that follows a two-step, slow-binding mechanism.[1] The proposed mechanism involves the enzymatic attack of the zinc-bound water molecule on the sp2 carbon of the oxadiazole ring adjacent to the difluoromethyl group. This is followed by a ring-opening of the oxadiazole, which results in the formation of a deprotonated difluoroacetylhydrazide. This resulting species forms a strong anionic coordination with the zinc ion in the active site, and the difluoromethyl group binds within a specific pocket (the P571 pocket), leading to an essentially irreversible inhibition of HDAC6.[1]
Quantitative Inhibitory Activity
The inhibitory potency and selectivity of this compound (compound 6 ) have been evaluated against a panel of human HDAC isoforms. The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound and a related analog.
| Compound | hHDAC1 (μM) | hHDAC2 (μM) | hHDAC3/NCoR2 (μM) | hHDAC4 (μM) | hHDAC5 (μM) | hHDAC6 (nM) | hHDAC7 (μM) | hHDAC8 (μM) | hHDAC9 (μM) | hHDAC10 (μM) | hHDAC11 (μM) |
| This compound (6) | >50 | >50 | >50 | >50 | >50 | 16 ± 2 | >50 | >50 | >50 | >50 | >50 |
| Analog Compound 7 | >50 | >50 | >50 | >50 | >50 | 7.0 ± 0.9 | >50 | >50 | >50 | >50 | >50 |
Data sourced from König B, et al. J Med Chem. 2023.
Experimental Protocols
This section details the methodologies for key experiments used to characterize this compound.
Synthesis of this compound (Compound 6)
A detailed, step-by-step synthesis protocol for this compound and its analogs can be found in the supporting information of the primary publication by König B, et al. in the Journal of Medicinal Chemistry, 2023. The general synthetic scheme involves the formation of the difluoromethyl-1,3,4-oxadiazole core followed by coupling with appropriate side chains.
Biochemical HDAC Inhibition Assay
This protocol is adapted from standard fluorogenic HDAC activity assays.
Materials:
-
Recombinant human HDAC enzymes (HDAC1, 2, 3/NCoR2, 4, 5, 6, 7, 8, 9, 10, 11)
-
Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the reaction)
-
This compound (or other test compounds) dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the HDAC enzyme solution to each well.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a specified pre-incubation time (e.g., 30 minutes) at room temperature.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate for a further 15 minutes at room temperature to allow for the development of the fluorescent signal.
-
Measure the fluorescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.
In-Cell Tubulin Acetylation Assay (Western Blot)
This assay determines the ability of this compound to inhibit HDAC6 in a cellular context by measuring the acetylation of its primary substrate, α-tubulin.[2][3]
Materials:
-
Human cell line (e.g., HeLa or SH-SY5Y)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
PVDF membrane
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-α-tubulin antibody as a loading control.
-
Quantify the band intensities to determine the relative increase in tubulin acetylation.
Washout Experiment for Irreversibility
This experiment assesses the reversibility of inhibition by removing the inhibitor and measuring the recovery of enzyme activity.[4][5]
Procedure:
-
Treat cells with a high concentration of this compound (e.g., 10x IC50) for a defined period (e.g., 2 hours).
-
Remove the medium containing the inhibitor.
-
Wash the cells multiple times with fresh, inhibitor-free medium to remove any unbound compound.
-
Add fresh, inhibitor-free medium to the cells and incubate for various time points (e.g., 0, 4, 12, 24 hours).
-
At each time point, lyse the cells and perform an in-cell tubulin acetylation assay (as described above) to assess the level of acetylated α-tubulin.
-
A sustained high level of acetylated α-tubulin after washout indicates irreversible or very slowly reversible inhibition.
Signaling Pathways and Workflows
The following diagrams illustrate the mechanism of action of this compound and relevant cellular pathways affected by HDAC6 inhibition.
Caption: Mechanism of this compound irreversible inhibition.
Caption: Workflow for this compound characterization.
Caption: Cellular pathways affected by HDAC6 inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. reactionbiology.com [reactionbiology.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Role of Hdac6-IN-21 in Tubulin Acetylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Histone deacetylase 6 (HDAC6) has emerged as a critical cytoplasmic enzyme and a promising therapeutic target for a range of diseases, including cancer and neurodegenerative disorders. A key function of HDAC6 is the deacetylation of α-tubulin, a post-translational modification that plays a pivotal role in regulating microtubule stability and dynamics, and consequently, essential cellular processes such as intracellular transport. While the specific inhibitor Hdac6-IN-21 is available as a research tool, detailed public-domain data on its direct effects on tubulin acetylation, including quantitative analyses and specific experimental protocols, remains unpublished.
This technical guide provides a comprehensive overview of the well-established role of HDAC6 as a tubulin deacetylase and the general effects of its inhibition on tubulin acetylation, drawing upon data from widely studied HDAC6 inhibitors. This document aims to serve as a valuable resource for researchers interested in the therapeutic potential of targeting HDAC6-mediated tubulin deacetylation.
The HDAC6-Tubulin Axis: A Core Cellular Regulatory Mechanism
HDAC6 is a unique member of the class IIb histone deacetylases, primarily localized in the cytoplasm. It possesses two catalytic domains and a zinc-finger ubiquitin-binding domain.[1] One of its most well-characterized non-histone substrates is α-tubulin, a key component of microtubules. HDAC6 specifically removes the acetyl group from the lysine 40 (K40) residue of α-tubulin.[2]
This deacetylation activity is counteracted by α-tubulin acetyltransferases (α-TATs), establishing a dynamic equilibrium that dictates the acetylation status of the microtubule network. Increased tubulin acetylation is generally associated with more stable and flexible microtubules, which are crucial for the processive movement of motor proteins like kinesin and dynein that transport vital cellular cargo.[3]
The signaling pathway is a direct enzymatic interaction:
Caption: The dynamic regulation of α-tubulin acetylation by HDAC6 and α-TAT.
This compound: A Probe for a Promising Target
This compound is commercially available as a research chemical and is described as an inhibitor of HDAC6. However, as of the latest available information, there are no peer-reviewed publications detailing its specific activity, selectivity, or its precise effects on tubulin acetylation in cellular or in vivo models. The lack of published data means that quantitative metrics such as IC50 for tubulin acetylation, optimal concentrations for cell-based assays, and detailed experimental protocols specifically for this compound are not publicly available.
Researchers utilizing this compound are encouraged to perform initial dose-response experiments to determine its effective concentration for increasing tubulin acetylation in their specific experimental system. Western blotting for acetylated α-tubulin is the standard method for this assessment.
General Effects of HDAC6 Inhibition on Tubulin Acetylation: A Data-Driven Overview
While specific data on this compound is lacking, extensive research on other selective HDAC6 inhibitors, such as Tubastatin A and ACY-1215, provides a clear picture of the consequences of blocking HDAC6 activity. Inhibition of HDAC6 consistently leads to a significant increase in the level of acetylated α-tubulin.
Quantitative Data from Studies with Established HDAC6 Inhibitors
The following table summarizes the typical effects of well-characterized HDAC6 inhibitors on tubulin acetylation. It is important to note that these values are context-dependent and can vary based on the cell type, inhibitor concentration, and duration of treatment.
| Inhibitor | Cell Line | Concentration | Treatment Duration | Fold Increase in Acetylated α-Tubulin (Approx.) | Reference Context |
| Tubastatin A | Cortical Neurons | 1 µM | 24 hours | Significant increase observed | Amelioration of axonal transport deficits[4] |
| ACY-1215 | - | 10-30 µM | 4 hours | Clear dose-response effect | Novel HDAC6 inhibitors study[5] |
| Trichostatin A (TSA) | 293T or NIH-3T3 cells | Various | 30 min, 1h, 4h | Dose-dependent increase | Pharmacological inhibition of HDAC6[2] |
Experimental Protocols for Assessing Tubulin Acetylation
To aid researchers in their investigations, we provide a generalized protocol for assessing the effect of an HDAC6 inhibitor on tubulin acetylation. This protocol is based on standard molecular biology techniques and should be optimized for the specific experimental setup.
Cell Culture and Treatment
-
Cell Seeding: Plate cells of interest at an appropriate density in a multi-well plate to allow for optimal growth and treatment.
-
Inhibitor Preparation: Prepare a stock solution of the HDAC6 inhibitor (e.g., this compound) in a suitable solvent, such as DMSO. Prepare serial dilutions to determine the optimal concentration.
-
Treatment: Once cells have reached the desired confluency, treat them with varying concentrations of the HDAC6 inhibitor or vehicle control (DMSO) for a predetermined duration (e.g., 4, 12, or 24 hours).
Western Blot Analysis for Acetylated Tubulin
This workflow outlines the key steps in assessing changes in tubulin acetylation via Western blotting.
Caption: Standard workflow for Western blot analysis of tubulin acetylation.
Detailed Steps:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for acetylated α-tubulin (e.g., clone 6-11B-1) and total α-tubulin (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the acetylated α-tubulin signal to the total α-tubulin signal to determine the relative change in acetylation.
Conclusion and Future Directions
Inhibition of HDAC6 and the subsequent increase in tubulin acetylation represent a compelling therapeutic strategy for various diseases. While this compound is a tool available to probe this mechanism, the lack of specific published data necessitates that researchers conduct their own characterization of its effects. The methodologies and background information provided in this guide, based on the wealth of knowledge from other HDAC6 inhibitors, offer a solid foundation for such investigations. Future studies are crucial to fully elucidate the pharmacological profile of this compound and its potential as a selective modulator of tubulin acetylation.
References
- 1. HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Hdac6-IN-21 and its Impact on Aggresome Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cellular process of aggresome formation is a critical quality control mechanism for managing the accumulation of misfolded and aggregated proteins. A key regulator of this pathway is Histone Deacetylase 6 (HDAC6), a unique, predominantly cytoplasmic enzyme. This technical guide delves into the pivotal role of HDAC6 in orchestrating the collection and transport of protein aggregates to the aggresome, a perinuclear inclusion body. We will explore the molecular mechanisms underpinning HDAC6's function, including its interaction with ubiquitinated proteins and the dynein motor complex. Furthermore, this guide will detail the anticipated impact of Hdac6-IN-21, an irreversible inhibitor of HDAC6, on the aggresome formation pathway. By inhibiting HDAC6, this compound is expected to disrupt the crucial steps of aggregate recognition and transport, leading to a failure in proper aggresome formation. This document provides in-depth experimental protocols for studying aggresome formation and presents quantitative data in structured tables to facilitate a comprehensive understanding for researchers in drug development and cellular biology.
The Role of HDAC6 in Aggresome Formation
When the ubiquitin-proteasome system is overwhelmed, misfolded proteins accumulate and form aggregates throughout the cytoplasm. To mitigate the toxicity of these aggregates, cells employ a specialized pathway to sequester them into a single, perinuclear inclusion body known as the aggresome.[1] HDAC6 is a central figure in this process, acting as a critical linker molecule that bridges protein aggregates with the cellular transport machinery.[2][3]
HDAC6 possesses a unique zinc-finger ubiquitin-binding domain (ZnF-UBD) that specifically recognizes and binds to polyubiquitinated proteins.[4][5][6] This interaction is a crucial first step in identifying and earmarking protein aggregates for disposal. Once bound to the ubiquitinated cargo, HDAC6 utilizes another distinct domain to engage with the dynein motor complex, a molecular motor that traffics cargo along microtubules.[7][8] This trimolecular complex—comprising the aggregated protein, HDAC6, and the dynein motor—is then actively transported towards the microtubule-organizing center (MTOC), where the aggresome forms.[7][9] Cells deficient in HDAC6 exhibit a failure to clear protein aggregates and are unable to form aggresomes properly, highlighting the indispensable role of this enzyme.[2]
Signaling Pathway of HDAC6-Mediated Aggresome Formation
Caption: HDAC6-mediated aggresome formation pathway and the inhibitory action of this compound.
This compound: An Irreversible Inhibitor of HDAC6
This compound is characterized as an irreversible inhibitor of histone deacetylase 6.[10] While specific studies on the direct impact of this compound on aggresome formation are not yet available, its mechanism of action allows for a clear prediction of its effects. By irreversibly inhibiting the enzymatic and likely the protein-binding functions of HDAC6, this compound is expected to phenocopy the effects of HDAC6 deletion or knockdown.
The primary consequence of this compound treatment would be the disruption of the recognition and transport of ubiquitinated protein aggregates. The inhibition of HDAC6 would prevent it from binding to these aggregates, effectively uncoupling them from the dynein motor complex. As a result, the microtubule-dependent transport to the MTOC would be halted, leading to a failure in aggresome formation. Instead, small protein aggregates would likely remain dispersed throughout the cytoplasm, potentially increasing cellular toxicity.
Quantitative Data on the Impact of HDAC6 Inhibition on Aggresome Formation
The following table summarizes quantitative data from studies investigating the impact of HDAC6 modulation on aggresome formation. These data provide a baseline for understanding the expected efficacy of an inhibitor like this compound.
| Cell Line | Treatment | Parameter Measured | Result | Reference |
| HeLa | RanBPM shRNA (impairs HDAC6 function) | Percentage of cells with HDAC6 aggresomes (MG132-induced) | Control: 26.6%, RanBPM shRNA: 9.5% | [11] |
| HeLa | RanBPM shRNA (impairs HDAC6 function) | Percentage of cells with dynein-containing aggresomes (MG132-induced) | Control: 38.3%, RanBPM shRNA: 18.5% | [11] |
| HEK293 | RanBPM shRNA (impairs HDAC6 function) | Percentage of cells with HDAC6 aggresomes (MG132-induced) | Control: 75.0%, RanBPM shRNA: reduced | [11] |
| PC-12 | HDAC6 deficiency (MPP+-induced α-synuclein aggregation) | Formation of aggresome-like bodies | HDAC6 deficiency blocked the formation of aggresome-like bodies | [12] |
Experimental Protocols
Induction of Aggresome Formation
A common method to induce aggresome formation in cell culture is to inhibit the proteasome, leading to an accumulation of ubiquitinated, misfolded proteins.
Materials:
-
Cell culture medium
-
Plates or coverslips for cell culture
-
Proteasome inhibitor (e.g., MG-132, bortezomib, epoxomicin)[1]
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed cells to an appropriate density on plates or coverslips and allow them to adhere overnight.
-
Prepare a working solution of the proteasome inhibitor in cell culture medium. A typical concentration for MG-132 is 5-10 µM.[11][13]
-
Remove the existing medium from the cells and replace it with the medium containing the proteasome inhibitor.
-
Incubate the cells for a period of 12-24 hours to allow for the accumulation of protein aggregates and the formation of aggresomes.[11][13]
-
Proceed with the chosen method for aggresome detection.
Detection and Quantification of Aggresomes
Aggresomes can be detected and quantified using immunofluorescence microscopy or specialized fluorescent dyes that bind to aggregated proteins.
Materials:
-
4% Paraformaldehyde in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibodies (e.g., anti-ubiquitin, anti-HDAC6, anti-vimentin)
-
Fluorescently labeled secondary antibodies
-
DAPI or Hoechst stain for nuclear counterstaining
-
Antifade mounting medium
Protocol:
-
After inducing aggresome formation, wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[14]
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10-30 minutes.[14]
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 20-60 minutes.[14]
-
Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.[14]
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.[14]
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI or Hoechst stain for 5-10 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope. Aggresomes will appear as a bright, perinuclear focus of fluorescence.
-
Quantify the percentage of cells with aggresomes by counting at least 100 cells per condition in multiple random fields.
Materials:
-
Aggresome detection kit (e.g., from Abcam or Enzo Life Sciences) containing a specific fluorescent dye.[13][15]
-
Fixative and permeabilization reagents (if required by the kit protocol).
-
PBS
Protocol:
-
Induce aggresome formation as described in section 4.1.
-
Follow the manufacturer's protocol for the specific aggresome detection kit. This typically involves fixing and permeabilizing the cells, followed by incubation with the fluorescent dye.[15]
-
The dye will become fluorescent upon binding to the aggregated proteins within the aggresome.
-
Visualize and quantify the aggresomes as described for immunofluorescence. The Aggresome Propensity Factor (APF) can be calculated based on the mean fluorescence intensity (MFI) of treated versus control cells.[15]
Experimental Workflow for Assessing this compound's Impact
Caption: A typical experimental workflow to evaluate the effect of this compound on aggresome formation.
Conclusion
HDAC6 is a critical mediator of aggresome formation, a key cellular defense mechanism against the accumulation of toxic protein aggregates. Its dual ability to bind both ubiquitinated cargo and the dynein motor complex makes it an essential linker in the transport of these aggregates to the MTOC for sequestration. This compound, as an irreversible inhibitor of HDAC6, is poised to be a powerful tool for studying the intricacies of this pathway. The predicted outcome of this compound treatment is a significant impairment of aggresome formation, leading to the dispersal of protein aggregates throughout the cytoplasm. The experimental protocols and quantitative data provided in this guide offer a robust framework for researchers to investigate the effects of this compound and other HDAC6 inhibitors on this fundamental cellular process, with important implications for diseases characterized by protein aggregation, such as neurodegenerative disorders and cancer.
References
- 1. Aggresome-aggrephagy transition process: getting closer to the functional roles of HDAC6 and BAG3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein aggregates are recruited to aggresome by histone deacetylase 6 via unanchored ubiquitin C termini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. To prevent neurodegeneration: HDAC6 uses different strategies for different challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase 6 binds polyubiquitin through its zinc finger (PAZ domain) and copurifies with deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification and Structure-Activity Relationship of HDAC6 Zinc-Finger Ubiquitin Binding Domain Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reactome | Misfolded proteins:HDAC6:Dynein motor binds microtubule [reactome.org]
- 8. Reactome | PolyUb-Misfolded Proteins:HDAC6 bind dynein motor [reactome.org]
- 9. HDAC6 mediates an aggresome-like mechanism for NLRP3 and pyrin inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. journals.biologists.com [journals.biologists.com]
- 12. HDAC6 regulates aggresome-autophagy degradation pathway of α-synuclein in response to MPP+-induced stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel Cell- and Tissue-Based Assays for Detecting Misfolded and Aggregated Protein Accumulation Within Aggresomes and Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aggresome detection [bio-protocol.org]
- 15. abcam.com [abcam.com]
Preliminary Studies of Selective HDAC6 Inhibition in Cancer Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target in oncology. Unlike other HDACs, HDAC6 is predominantly cytoplasmic and its substrates are primarily non-histone proteins involved in crucial cellular processes such as cell migration, protein quality control, and signaling.[1][2] Its unique biological functions and localization make it an attractive target for the development of selective inhibitors with potentially fewer side effects than pan-HDAC inhibitors.[3][4] This technical guide provides an in-depth overview of the preliminary studies of selective HDAC6 inhibitors in various cancer cell lines, with a focus on their anti-cancer effects, mechanisms of action, and the experimental approaches used for their evaluation. While specific data for the compound "Hdac6-IN-21" is not publicly available in peer-reviewed literature, this paper will utilize data from well-characterized and selective HDAC6 inhibitors, such as Ricolinostat (ACY-1215) and Tubastatin A, as representative examples to illustrate the therapeutic potential of this class of compounds.
Core Mechanism of Action of HDAC6 Inhibitors
HDAC6 plays a pivotal role in tumorigenesis through its influence on various non-histone proteins.[5] Its inhibition can lead to anti-cancer effects through several mechanisms:
-
Disruption of Chaperone Activity: HDAC6 deacetylates the chaperone protein Hsp90, which is essential for the stability and function of numerous oncoproteins. Inhibition of HDAC6 leads to Hsp90 hyperacetylation, impairing its function and promoting the degradation of its client proteins, such as AKT and ERK.[1]
-
Induction of Apoptosis: Selective HDAC6 inhibitors have been shown to induce apoptosis in cancer cells.[6][7] This can occur through various mechanisms, including the upregulation of pro-apoptotic proteins and the generation of reactive oxygen species (ROS).
-
Cell Cycle Arrest: Inhibition of HDAC6 can lead to cell cycle arrest, often at the G1/S or G2/M phase, by modulating the expression of cell cycle regulatory proteins like p21 and p27.[1][7]
-
Inhibition of Cell Motility and Invasion: By deacetylating α-tubulin and cortactin, HDAC6 regulates microtubule dynamics and actin cytoskeleton remodeling, which are critical for cell motility and invasion. HDAC6 inhibitors can disrupt these processes, thereby potentially inhibiting metastasis.[1]
-
Modulation of the Tumor Immune Microenvironment: HDAC6 is involved in regulating the expression of immune checkpoint proteins like PD-L1. Its inhibition can reduce PD-L1 expression, potentially enhancing anti-tumor immunity.[8]
Quantitative Data on Selective HDAC6 Inhibitors
The following tables summarize the in vitro efficacy of representative selective HDAC6 inhibitors, Ricolinostat (ACY-1215) and Tubastatin A, across various cancer cell lines.
Table 1: Inhibitory Activity (IC50) of Ricolinostat (ACY-1215) against HDAC Isoforms
| HDAC Isoform | IC50 (nM) |
| HDAC6 | 5 |
| HDAC1 | 58 |
| HDAC2 | 48 |
| HDAC3 | 51 |
| HDAC8 | 100 |
Data sourced from MedChemExpress and Selleck Chemicals product datasheets.[9][10]
Table 2: Anti-proliferative Activity (IC50) of Ricolinostat (ACY-1215) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| MM1.S | Multiple Myeloma | 0.85 (EC50) | 72 |
| U87 | Glioblastoma | Not specified | Not specified |
| U251 | Glioblastoma | Not specified | Not specified |
| A375 | Melanoma | Not specified | 72 |
| Various Lymphoma Cell Lines | Non-Hodgkin Lymphoma | 1.51 - 8.65 | 48 |
Data compiled from various sources.[7][9]
Table 3: Inhibitory Activity (IC50) of Tubastatin A against HDAC Isoforms
| HDAC Isoform | IC50 (nM) | Selectivity vs. HDAC6 |
| HDAC6 | 15 | - |
| Other Isoforms (except HDAC8) | >15,000 | >1000-fold |
| HDAC8 | 855 | 57-fold |
Data sourced from Selleck Chemicals and MedChemExpress product datasheets.[11][12]
Table 4: Effects of Tubastatin A on Cancer Cell Lines
| Cell Line | Cancer Type | Observed Effect | Concentration (µM) |
| MDA-MB-231 | Breast Cancer | Enhanced Apoptosis (in combination) | 4 |
| LN405 | Glioblastoma | Enhanced Temozolomide-induced apoptosis | 32.5 |
| T98G | Glioblastoma | Enhanced Temozolomide-induced apoptosis | 30 |
Data compiled from various sources.[13][14]
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate selective HDAC6 inhibitors.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 2-3 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the HDAC6 inhibitor (e.g., Ricolinostat) for the desired duration (e.g., 24, 48, 72, or 96 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.[8]
Western Blot Analysis for Protein Expression and Acetylation
-
Cell Lysis: Treat cells with the HDAC6 inhibitor for the specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., acetyl-α-tubulin, acetyl-histone H3, total α-tubulin, total histone H3, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[8]
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cancer cells with the HDAC6 inhibitor at the desired concentration for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.[7]
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells with the HDAC6 inhibitor and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the PI fluorescence intensity.[7]
Visualizing the Impact of HDAC6 Inhibition
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex biological processes affected by HDAC6 inhibitors.
Caption: Mechanism of action of selective HDAC6 inhibitors.
Caption: General experimental workflow for evaluating HDAC6 inhibitors.
Conclusion
Preliminary studies on selective HDAC6 inhibitors, such as Ricolinostat and Tubastatin A, have demonstrated promising anti-cancer activity across a range of cancer cell lines. Their ability to induce apoptosis, cause cell cycle arrest, and inhibit cell motility highlights the therapeutic potential of targeting HDAC6. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and develop novel HDAC6-targeted therapies for cancer. Future studies should continue to explore the efficacy of these inhibitors in more complex preclinical models and in combination with other anti-cancer agents to fully realize their clinical potential.
References
- 1. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of HDAC6-Selective Inhibitors of Low Cancer Cell Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of HDAC6-Selective Inhibitors of Low Cancer Cell Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Ricolinostat, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleck.co.jp [selleck.co.jp]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Combination of palladium nanoparticles and tubastatin-A potentiates apoptosis in human breast cancer cells: a novel therapeutic approach for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Impact of HDAC6 Inhibition on Microtubule Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a critical role in various cellular processes, including cell migration, protein quality control, and stress response. A key function of HDAC6 is the deacetylation of α-tubulin, a post-translational modification that significantly influences the stability and dynamics of the microtubule cytoskeleton. This technical guide provides an in-depth analysis of the effects of HDAC6 inhibition on microtubule dynamics, with a focus on well-characterized inhibitors such as Tubastatin A and Tubacin. While information on a specific compound denoted "Hdac6-IN-21" is not available in the public domain, the principles and findings discussed herein are broadly applicable to selective HDAC6 inhibitors. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.
The Role of HDAC6 in Microtubule Acetylation and Dynamics
Microtubules are highly dynamic polymers of α- and β-tubulin dimers that are essential for a multitude of cellular functions, including the maintenance of cell shape, intracellular transport, cell division, and motility. The dynamic instability of microtubules, characterized by phases of growth, shrinkage, and pause, is tightly regulated by a host of microtubule-associated proteins (MAPs) and post-translational modifications (PTMs) of tubulin.
One of the most studied PTMs is the acetylation of the ε-amino group of lysine 40 (K40) on α-tubulin. This modification is correlated with microtubule stability. HDAC6 is the primary enzyme responsible for removing this acetyl group, thereby promoting a more dynamic microtubule network. Inhibition of HDAC6's deacetylase activity leads to an accumulation of acetylated α-tubulin (hyperacetylation), which in turn modulates microtubule dynamics.
Quantitative Effects of HDAC6 Inhibitors on Microtubule Dynamics
Pharmacological inhibition of HDAC6 has been shown to significantly alter the parameters of microtubule dynamic instability. The following tables summarize the quantitative effects of two well-studied HDAC6 inhibitors, Tubastatin A and Tubacin, on microtubule dynamics in different cell lines.
Table 1: Effect of Tubastatin A on Microtubule Dynamics in MCF-7 Cells
| Parameter | Control | Tubastatin A (15 µM) | Percent Change |
| Growth Rate (µm/min) | 16.0 ± 3.5 | 12.0 ± 2.0 | -25% |
| Shortening Rate (µm/min) | 18.0 ± 4.0 | 13.0 ± 2.5 | -28% |
| Time in Pause (%) | 37.0 ± 15.0 | 68.0 ± 7.4 | +84% |
| Dynamicity (µm/min) | 11.0 ± 4.0 | 4.0 ± 1.0 | -64% |
Data adapted from a study on MCF-7 cells.[1]
Table 2: Effect of Tubacin on Microtubule Dynamics in B16F1 Cells
| Parameter | Control | Tubacin (10 µM) | Percent Change |
| Growth Velocity (µm/min) | ~15 | ~9 | -40% |
| Shrinkage Velocity (µm/min) | ~25 | ~15 | -40% |
Data adapted from a study on B16F1 melanoma cells.[2]
These data consistently demonstrate that inhibition of HDAC6 leads to a suppression of microtubule dynamics, characterized by reduced growth and shortening rates and a significant increase in the time microtubules spend in a paused state.
Signaling Pathway of HDAC6 in Microtubule Regulation
The prevailing model for how HDAC6 inhibition affects microtubule dynamics involves more than just the passive accumulation of acetylated tubulin. Evidence suggests that the physical presence of the catalytically inactive HDAC6 on the microtubule plays a crucial role. HDAC6 has been shown to interact with microtubule plus-end tracking proteins (+TIPs) like EB1 and components of the dynactin complex, such as Arp1.[3] This interaction may be altered upon inhibitor binding, leading to a change in the regulation of microtubule dynamics at the plus ends.
References
- 1. Inhibition of HDAC6 Deacetylase Activity Increases Its Binding with Microtubules and Suppresses Microtubule Dynamic Instability in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of microtubule dynamics by inhibition of the tubulin deacetylase HDAC6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Toxicity Screening of HDAC6-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential initial toxicity screening for a novel selective Histone Deacetylase 6 (HDAC6) inhibitor, designated here as HDAC6-IN-2. The protocols and data presented are based on established methodologies and publicly available information for well-characterized selective HDAC6 inhibitors, such as Ricolinostat (ACY-1215), Tubastatin A, and KA2507, to serve as a representative framework for the preclinical safety assessment of new chemical entities targeting HDAC6.
Introduction to HDAC6 Inhibition and Toxicity Concerns
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb HDAC that plays a crucial role in various cellular processes, including protein quality control, cell migration, and microtubule dynamics. Its selective inhibition has emerged as a promising therapeutic strategy for a range of diseases, including cancer and neurodegenerative disorders. Unlike pan-HDAC inhibitors, which can be associated with significant toxicities such as myelosuppression and cardiac effects, selective HDAC6 inhibitors are anticipated to have a more favorable safety profile. However, a thorough initial toxicity screening is paramount to identify potential liabilities and establish a safe starting dose for further preclinical and clinical development.
This guide outlines a standard workflow for the initial in vitro and in vivo toxicity assessment of a selective HDAC6 inhibitor, exemplified by the hypothetical compound HDAC6-IN-2.
Data Presentation: In Vitro Cytotoxicity of Selective HDAC6 Inhibitors
A critical first step in toxicity screening is to assess the cytotoxic potential of the compound in various cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes representative IC50 values for established selective HDAC6 inhibitors against different cell types.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Ricolinostat (ACY-1215) | MM.1S (Multiple Myeloma) | MTT | ~2-8 | [1] |
| WSU-NHL (Non-Hodgkin's Lymphoma) | Cell Viability | 1.97 | [2] | |
| Hut-78 (T-cell Lymphoma) | Cell Viability | 1.51 | [2] | |
| PHA-stimulated PBMCs | DNA Synthesis | >2.5 (T-cell toxicity) | [3] | |
| Tubastatin A | N2a (Neuroblastoma) | α-tubulin acetylation | EC50 ~0.2 | [4] |
| KA2507 | B16-F10 (Melanoma) | Not specified | Not specified | [5][6] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and data interpretation.
In Vitro Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of HDAC6-IN-2 in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[8][9]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells treated with a lysis buffer).
Genotoxicity Assays
The Ames test is a widely used method that uses several strains of the bacterium Salmonella typhimurium to test whether a given chemical can cause mutations in the DNA.[10][11]
Protocol:
-
Bacterial Strains: Use histidine-requiring (his⁻) strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537).
-
Metabolic Activation: Perform the assay with and without a metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.
-
Plate Incorporation Method:
-
To a test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution (at various concentrations), and 0.5 mL of the S9 mix or buffer.
-
Incubate for 20 minutes at 37°C.
-
Add 2 mL of molten top agar and pour the mixture onto a minimal glucose agar plate.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.
This test identifies agents that cause structural chromosome aberrations in cultured mammalian cells.[12][13]
Protocol:
-
Cell Culture: Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.
-
Treatment: Expose the cell cultures to at least three concentrations of HDAC6-IN-2 for a short (e.g., 4 hours) and long (e.g., 24 hours) duration, both with and without metabolic activation (S9 mix).
-
Metaphase Arrest: Add a metaphase-arresting substance (e.g., colcemid) to the cultures.
-
Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, fix them, and drop them onto microscope slides.
-
Staining: Stain the slides with Giemsa.
-
Microscopic Analysis: Analyze at least 200 metaphases per concentration for structural chromosomal aberrations (e.g., breaks, gaps, deletions, exchanges).
-
Data Analysis: A positive result is a concentration-related increase in the percentage of cells with chromosomal aberrations.
In Vivo Toxicity Assays
This study is designed to determine the highest dose of a substance that does not cause unacceptable side effects or mortality in the short term.[14] The OECD guidelines for acute oral toxicity testing (e.g., OECD 420, 423, 425) provide standardized procedures.[9][13]
Protocol:
-
Animals: Use healthy, young adult rodents (e.g., mice or rats) of a single sex (typically females).
-
Dose Selection: Start with a preliminary dose-finding study using a small number of animals and a wide range of doses.
-
Dosing: Administer HDAC6-IN-2 orally (gavage) in a single dose to groups of animals (typically 5 per group). Include a vehicle control group.
-
Observation: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Necropsy: Perform a gross necropsy on all animals at the end of the study.
-
MTD Determination: The MTD is the highest dose that causes no mortality and is associated with only minor, reversible clinical signs of toxicity.
This assay is used to detect damage to chromosomes or the mitotic apparatus of erythroblasts by analyzing the formation of micronuclei in erythrocytes.
Protocol:
-
Animals and Dosing: Treat groups of mice or rats with at least three dose levels of HDAC6-IN-2, a vehicle control, and a positive control. The highest dose should be the MTD. Administer the compound, typically via intraperitoneal injection or oral gavage.
-
Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after treatment (e.g., 24 and 48 hours).
-
Slide Preparation: Prepare smears of the bone marrow or peripheral blood on microscope slides.
-
Staining: Stain the slides with a dye that differentiates between polychromatic (immature) and normochromatic (mature) erythrocytes (e.g., acridine orange or Giemsa).
-
Microscopic Analysis: Score at least 2000 polychromatic erythrocytes per animal for the presence of micronuclei.
-
Data Analysis: A positive result is a dose-related and statistically significant increase in the frequency of micronucleated polychromatic erythrocytes.
Mandatory Visualization
Signaling Pathways
Caption: HDAC6 Inhibition and its Effect on Key Cellular Pathways.
Experimental Workflow
Caption: General Workflow for Initial Toxicity Screening.Conclusion
The initial toxicity screening of a novel selective HDAC6 inhibitor, such as HDAC6-IN-2, is a multi-faceted process that requires a systematic evaluation of its potential cytotoxic, genotoxic, and in vivo toxic effects. The data and protocols presented in this guide provide a foundational framework for researchers and drug development professionals to design and execute a robust preclinical safety assessment. By following these established methodologies, it is possible to identify potential safety concerns early in the development process, enabling informed decision-making for the advancement of promising new therapeutic agents.
References
- 1. An inhibitor of histone deacetylase 6 activity, ACY-1215, reduces cAMP and cyst growth in polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Role of Selective Histone Deacetylase 6 Inhibitor ACY-1215 in Cancer and Other Human Diseases [frontiersin.org]
- 3. Structural and in Vivo Characterization of Tubastatin A, a Widely Used Histone Deacetylase 6 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. techsollifesciences.com [techsollifesciences.com]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From toxicity assessment to adaptive safety care: implementing comprehensive fast-track safety evaluation for anticancer drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. uoanbar.edu.iq [uoanbar.edu.iq]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. oecd.org [oecd.org]
- 13. Toxicology | MuriGenics [murigenics.com]
- 14. oecd.org [oecd.org]
Hdac6-IN-21: A Technical Guide to its Mechanism and Influence on Cellular Stress Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a critical role in a variety of cellular processes, including cell migration, protein quality control, and the stress response. Its diverse functions make it a compelling therapeutic target for a range of diseases, including cancer and neurodegenerative disorders. Hdac6-IN-21 is a novel, irreversible inhibitor of HDAC6, offering a potent and selective tool for studying the biological functions of this enzyme and as a potential starting point for drug development. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, its influence on cellular stress pathways, and detailed experimental protocols for its characterization.
Mechanism of Action of this compound
This compound, also referred to as compound 13 in its initial publication, is a difluoromethyl-1,3,4-oxadiazole-based compound that acts as a mechanism-based, irreversible inhibitor of HDAC6.[1] Its unique mechanism involves a two-step, slow-binding process. Initially, this compound binds to the active site of HDAC6. Subsequently, the enzyme's catalytic zinc ion facilitates a hydrolytic ring-opening of the 1,3,4-oxadiazole moiety. This reaction generates a highly reactive difluoroacetyl-hydrazide intermediate that forms a stable, covalent adduct with the enzyme, leading to its irreversible inhibition.[1]
Influence on Cellular Stress Response
While direct studies on the influence of this compound on cellular stress response are not yet extensively published, its potent and specific inhibition of HDAC6 allows for well-founded inferences based on the known roles of the enzyme. HDAC6 is a central regulator of cellular stress responses through several key mechanisms:
-
Protein Aggregate Processing: HDAC6 is crucial for the clearance of misfolded and aggregated proteins, a hallmark of cellular stress. It facilitates the transport of ubiquitinated protein aggregates along microtubules to form aggresomes, which are then cleared by autophagy. Inhibition of HDAC6 by compounds like this compound is expected to disrupt this process, leading to an accumulation of protein aggregates.
-
Autophagy: HDAC6 plays a multifaceted role in autophagy. It is involved in the fusion of autophagosomes with lysosomes, a critical step in the degradation of cellular waste. By inhibiting HDAC6, this compound may modulate autophagic flux, which can have significant implications for cell survival under stress.
-
Heat Shock Response: HDAC6 is known to interact with and deacetylate the chaperone protein Hsp90. This deacetylation is important for the proper function of Hsp90 in folding and stabilizing its client proteins, many of which are involved in stress signaling. Inhibition of HDAC6 can lead to hyperacetylation of Hsp90, altering its chaperone activity and impacting the heat shock response.
-
Oxidative Stress: HDAC6 has been implicated in the regulation of oxidative stress by deacetylating antioxidant enzymes such as peroxiredoxins. By inhibiting HDAC6, this compound could potentially modulate the cellular response to reactive oxygen species (ROS).
-
Stress Granule Formation: HDAC6 is a component of stress granules, which are cytoplasmic aggregates of mRNA and proteins that form in response to stress and are involved in translational repression. Inhibition of HDAC6 has been shown to impair the formation of stress granules.
Quantitative Data
The following table summarizes the key quantitative data for this compound (referred to as compound 13 in the primary literature).
| Parameter | Value | Target | Assay Type | Reference |
| IC50 | 0.005 µM | HDAC6 | Enzyme Inhibition Assay | [1] |
| Selectivity | >1000-fold vs. HDAC1 | HDAC1 | Enzyme Inhibition Assay | [1] |
Experimental Protocols
HDAC6 Enzyme Inhibition Assay
This protocol is adapted from the methods described in the primary literature for the characterization of this compound.[1]
1. Reagents and Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC6 substrate (e.g., Fluor-de-Lys™-SIRT2, BML-KI178)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2
-
Developer solution (e.g., Trichostatin A and trypsin in assay buffer)
-
This compound stock solution in DMSO
-
96-well black microplates
2. Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add 25 µL of the diluted this compound or vehicle control (DMSO in assay buffer).
-
Add 50 µL of recombinant HDAC6 enzyme diluted in assay buffer to each well.
-
Incubate the plate at 37°C for a specified pre-incubation time to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the fluorogenic HDAC6 substrate to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 50 µL of the developer solution to each well.
-
Incubate at 37°C for 15 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
References
Methodological & Application
Hdac6-IN-21: Application Notes and Experimental Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac6-IN-21 is a potent, selective, and essentially irreversible inhibitor of Histone Deacetylase 6 (HDAC6).[1][2][3] Structurally classified as a difluoromethyl-1,3,4-oxadiazole (DFMO), it acts as a mechanism-based inactivator of HDAC6.[1][2][4][5] This document provides detailed application notes and experimental protocols for the use of this compound in cell culture-based assays, intended to guide researchers in oncology, neurodegenerative diseases, and other fields where HDAC6 is a therapeutic target.
Mechanism of Action
This compound operates through a two-step slow-binding mechanism.[1][5] The zinc-bound water molecule in the active site of HDAC6 attacks the sp2 carbon of the oxadiazole ring adjacent to the difluoromethyl group. This is followed by a ring-opening event, which results in the formation of a deprotonated difluoroacetylhydrazide.[1][4][5] This active species forms a strong anionic coordination with the zinc ion in the catalytic pocket, leading to the essentially irreversible inhibition of HDAC6.[1][4][5]
Quantitative Data
The inhibitory activity of this compound and related compounds from the primary literature is summarized below. This compound is denoted as Compound 13 in the source publication.
| Compound | Target | IC50 (µM)¹ | Selectivity vs. HDAC1 | Notes |
| This compound (Compound 13) | HDAC6 | 0.019 | >500-fold | Essentially irreversible inhibitor. The active species is a deprotonated difluoroacetylhydrazide formed after ring-opening.[1][6] |
| Vorinostat (SAHA) | Pan-HDAC | ~0.034 | - | A well-known pan-HDAC inhibitor, often used as a positive control. |
| Compound 6 (DFMO precursor) | HDAC6 | 0.129 (2h) | High | A precursor to the active hydrazide, demonstrating time-dependent inhibition.[1] |
| Compound 17 (TFMO analog) | HDAC6 | 0.531 (1h) | High | Trifluoromethyl analog that acts as a slow-binding inhibitor but with faster off-rates compared to the DFMO counterpart.[1] |
¹IC50 values can be dependent on pre-incubation time due to the slow-binding mechanism.[1]
Experimental Protocols
The following are detailed protocols for key experiments involving this compound in a cell culture setting.
Cell Culture and Treatment
This protocol outlines the general procedure for treating cultured cells with this compound.
-
Cell Lines: A variety of human cancer cell lines can be used, such as HeLa (cervical cancer) or MM.1S (multiple myeloma). The choice of cell line should be guided by the specific research question.
-
Culture Conditions: Cells should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in an appropriate solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C or -80°C for long-term stability.[3] Avoid repeated freeze-thaw cycles.
-
-
Treatment Protocol:
-
Plate cells at the desired density in multi-well plates and allow them to adhere overnight.
-
The following day, prepare working solutions of this compound by diluting the stock solution in a fresh culture medium to the desired final concentrations. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
-
Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor dose).
-
Incubate the cells for the desired treatment period (e.g., 6, 24, or 48 hours), depending on the experimental endpoint.
-
Western Blot Analysis for Target Engagement
This protocol is used to assess the effect of this compound on the acetylation of its downstream target, α-tubulin.
-
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies:
-
Anti-acetylated-α-tubulin
-
Anti-α-tubulin (as a loading control)
-
Anti-HDAC6
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
After treatment with this compound, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
The following day, wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.
-
Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on cell proliferation and viability.
-
Materials:
-
Cells plated in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).
-
At the end of the treatment period, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
-
Visualizations
Signaling Pathway of HDAC6 Inhibition
Caption: Signaling pathway of HDAC6 and its inhibition by this compound.
Experimental Workflow for Western Blot Analysis
Caption: Workflow for Western blot analysis of this compound target engagement.
References
- 1. Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Difluoromethyl-1,3,4-oxadiazoles Are Selective, Mechanism-Based, and Essentially Irreversible Inhibitors of Histone Deacetylase 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Hdac6-IN-21 in In Vivo Mouse Models
Disclaimer: Extensive literature searches did not yield any publicly available in vivo studies for the specific compound Hdac6-IN-21. Therefore, the following application notes and protocols are generalized based on the common practices and data from studies on other selective HDAC6 inhibitors. These should be considered as a starting point for developing a study-specific protocol for this compound, and it is imperative to conduct preliminary dose-finding, pharmacokinetic, and toxicity studies before initiating efficacy experiments.
Introduction to this compound
This compound is a reversible inhibitor of Histone Deacetylase 6 (HDAC6).[1][2][3] HDAC6 is a unique member of the class IIb histone deacetylase family, primarily located in the cytoplasm.[4] It plays a crucial role in various cellular processes by deacetylating non-histone proteins. Key substrates of HDAC6 include α-tubulin, the heat shock protein 90 (Hsp90), and cortactin, which are involved in cell motility, protein folding, and cytoskeletal dynamics.[4] Due to its role in these pathways, HDAC6 has emerged as a promising therapeutic target for various diseases, including cancer and neurodegenerative disorders. Selective inhibition of HDAC6 is considered a more favorable therapeutic strategy than pan-HDAC inhibition due to a potentially better toxicity profile.[4]
Chemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₃F₂N₅O₂ | [1][5] |
| Molecular Weight | 321.28 g/mol | [1][3] |
| CAS Number | 2920929-76-4 | [1][2][3] |
| Appearance | Solid, white to off-white powder | [1] |
| Solubility | DMSO: 125 mg/mL (389.07 mM) | [1] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months. | [1][6] |
Proposed Mechanism of Action and Signaling Pathway
HDAC6 inhibitors exert their effects by preventing the deacetylation of key cytoplasmic proteins. The primary and most well-established downstream effect of HDAC6 inhibition is the hyperacetylation of α-tubulin, which can impact microtubule dynamics and intracellular transport. Another important substrate is Hsp90; its hyperacetylation upon HDAC6 inhibition can lead to the degradation of Hsp90 client proteins, many of which are oncoproteins.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CheMondis Marketplace [chemondis.com]
- 3. This compound, CAS [[2920929-76-4]] | BIOZOL [biozol.de]
- 4. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. medchemexpress.com [medchemexpress.com]
Hdac6-IN-21: Application Notes and Protocols for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target in Alzheimer's disease (AD) research. Its primary cytoplasmic localization and role in crucial cellular processes implicated in AD pathogenesis, such as tau protein metabolism, amyloid-beta (Aβ) clearance, and microtubule stability, make it an attractive candidate for selective inhibition. Hdac6-IN-21 is a novel, mechanism-based, and essentially irreversible inhibitor of HDAC6. Its unique difluoromethyl-1,3,4-oxadiazole (DFMO) moiety provides high potency and selectivity, offering a valuable tool for investigating the therapeutic potential of HDAC6 inhibition in Alzheimer's disease.
This document provides detailed application notes and protocols for the use of this compound in Alzheimer's disease research, based on its known chemical properties and the established roles of HDAC6 in AD pathology.
This compound: Properties and Mechanism of Action
This compound, also referred to as compound 13 in the primary literature, is characterized as a selective and irreversible inhibitor of HDAC6.[1]
Chemical Properties:
| Property | Value |
| Chemical Formula | C₁₄H₁₃F₂N₅O₂ |
| Molecular Weight | 321.28 g/mol |
| CAS Number | 2920929-76-4 |
Mechanism of Action:
This compound functions as a mechanism-based inhibitor. The difluoromethyl-1,3,4-oxadiazole ring undergoes a zinc-catalyzed hydrolysis within the HDAC6 active site. This leads to a ring-opening event, forming a stable deprotonated difluoroacetylhydrazide intermediate that binds tightly and irreversibly to the catalytic zinc ion, thereby inactivating the enzyme.[1][2] This irreversible binding offers the potential for sustained target engagement in experimental settings.
Quantitative Data
The inhibitory activity and selectivity of this compound (referred to as compound 13 in the source) and a related trifluoromethyl-1,3,4-oxadiazole analog (17 ) are summarized below.
| Compound | Target | IC₅₀ (µM) |
| This compound (13) | HDAC6 | Essentially irreversible inhibition |
| HDAC1 | No effect (<15% inhibition at 10 µM) | |
| HDAC2 | No effect (<15% inhibition at 10 µM) | |
| HDAC3 | No effect (<15% inhibition at 10 µM) | |
| Analog (17) | HDAC6 | 0.531 |
| HDAC1 | No effect (<15% inhibition at 10 µM) | |
| HDAC2 | No effect (<15% inhibition at 10 µM) | |
| HDAC3 | No effect (<15% inhibition at 10 µM) |
Data extracted from König B, et al. J Med Chem. 2023;66(19):13821-13837.[2]
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of HDAC6 Inhibition in Alzheimer's Disease
References
- 1. Difluoromethyl-1,3,4-oxadiazoles Are Selective, Mechanism-Based, and Essentially Irreversible Inhibitors of Histone Deacetylase 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hdac6-IN-21 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) has emerged as a promising therapeutic target in oncology. Its primary cytoplasmic localization and role in regulating non-histone proteins, such as α-tubulin and HSP90, distinguish it from other HDAC isoforms. Inhibition of HDAC6 has been shown to impact cancer cell motility, proliferation, and survival. Hdac6-IN-21 is an irreversible inhibitor of HDAC6, identified as the active form derived from its difluoromethyl-1,3,4-oxadiazole (DFMO) prodrug.[1][2][3] This document provides detailed application notes and generalized experimental protocols for investigating the synergistic effects of this compound in combination with common chemotherapy agents, based on studies with other selective HDAC6 inhibitors.
Mechanism of Action: this compound
This compound is a potent, mechanism-based, and essentially irreversible inhibitor of HDAC6. It is formed intracellularly from its parent compound, a difluoromethyl-1,3,4-oxadiazole, through a nucleophilic attack by the zinc-bound water molecule in the active site of HDAC6. This leads to the opening of the oxadiazole ring, forming the active deprotonated difluoroacetylhydrazide, this compound (also referred to as compound 13 in relevant literature).[1][2][3] This active form establishes a strong anionic coordination with the zinc ion in the catalytic pocket, leading to the irreversible inhibition of the enzyme.
The selectivity of DFMO-based inhibitors for HDAC6 over other HDAC isoforms, particularly HDAC1, has been demonstrated to be significant.[3]
Combination Therapy Rationale
The combination of HDAC6 inhibitors with traditional chemotherapy agents like paclitaxel and doxorubicin is based on complementary and synergistic mechanisms of action.
-
With Paclitaxel: Paclitaxel is a microtubule-stabilizing agent that disrupts the dynamic instability of microtubules, leading to cell cycle arrest and apoptosis. HDAC6 is a major α-tubulin deacetylase; its inhibition leads to hyperacetylation of α-tubulin, which also affects microtubule stability and dynamics.[4][5][6] The combination of an HDAC6 inhibitor and paclitaxel can therefore lead to a synergistic disruption of microtubule function, enhancing anti-cancer efficacy.[4][5][6][7][8]
-
With Doxorubicin: Doxorubicin is a topoisomerase II inhibitor that intercalates into DNA, leading to DNA damage and apoptosis. HDAC6 inhibitors have been shown to enhance the cytotoxic effects of DNA-damaging agents.[9][10][11] Furthermore, HDAC6 inhibition has been suggested to mitigate some of the cardiotoxic side effects of doxorubicin, potentially by improving mitochondrial function and autophagy flux in cardiomyocytes.[10]
Quantitative Data Summary
As specific quantitative data for this compound in combination with chemotherapy is not yet publicly available, the following tables summarize representative data from studies using other selective HDAC6 inhibitors (e.g., ACY-241, A452, and a novel inhibitor designated '25253'). These data illustrate the potential synergistic effects that could be investigated for this compound.
Table 1: In Vitro Synergistic Effects of HDAC6 Inhibitors with Paclitaxel in Ovarian Cancer Cells
| Cell Line | HDAC6 Inhibitor | Paclitaxel Concentration | HDAC6 Inhibitor Concentration | Combination Effect (vs. single agents) | Reference |
| TOV-21G | ACY-241 | 3-6 nM | 3-6 µM | Synergistic decrease in cell viability (CI < 1) | [5] |
| TOV-21G | A452 | 3-6 nM | 3-6 µM | Synergistic decrease in cell viability (CI < 1) | [5] |
| ES-2 | 25253 | 5-15 nM | 0.5-1.5 µM | Synergistic anti-proliferative activity | [6] |
| TOV-21G | 25253 | 5-10 nM | 0.5-1 µM | Synergistic induction of cell death | [6] |
Table 2: Effects of HDAC6 Inhibitor and Paclitaxel Combination on Apoptosis Markers
| Cell Line | Combination Treatment | Effect on Pro-Apoptotic Markers (Cleaved Caspase-3, Bak, Bax) | Effect on Anti-Apoptotic Markers (Bcl-xL, Bcl-2) | Reference |
| TOV-21G | Paclitaxel + ACY-241 | Increased expression | Decreased expression | [4][5] |
| TOV-21G | Paclitaxel + A452 | Increased expression | Decreased expression | [4][5] |
| ES-2 | Paclitaxel + 25253 | Upregulation of Bax and Bak | Downregulation of Bcl-2 and Bcl-xL | [6] |
Experimental Protocols
The following are generalized protocols based on published studies with other selective HDAC6 inhibitors. These should be adapted and optimized for use with this compound.
Protocol 1: In Vitro Cell Viability Assay (MTS/MTT)
Objective: To determine the synergistic effect of this compound and a chemotherapy agent (e.g., paclitaxel) on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., TOV-21G ovarian cancer cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (or its parent DFMO compound)
-
Chemotherapy agent (e.g., Paclitaxel)
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the chemotherapy agent.
-
Treat the cells with either this compound alone, the chemotherapy agent alone, or a combination of both at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours.
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by this compound and a chemotherapy agent.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
Chemotherapy agent (e.g., Doxorubicin)
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with this compound, the chemotherapy agent, or the combination for 24-48 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Protocol 3: Western Blot Analysis of Protein Expression
Objective: To assess the effect of the combination treatment on key signaling and apoptosis-related proteins.
Materials:
-
Cancer cell line
-
This compound
-
Chemotherapy agent
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-acetylated-α-tubulin, anti-cleaved caspase-3, anti-Bcl-2, anti-p-ERK, anti-p-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells as described in the apoptosis assay protocol.
-
Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathways affected by HDAC6 and chemotherapy.
Caption: General experimental workflow for in vitro combination studies.
Conclusion
This compound represents a novel, irreversible inhibitor of HDAC6 with significant potential for cancer therapy. While direct preclinical data on its combination with chemotherapy is currently limited, the established synergistic effects of other selective HDAC6 inhibitors with agents like paclitaxel and doxorubicin provide a strong rationale for such investigations. The provided application notes and generalized protocols offer a framework for researchers to explore the therapeutic potential of this compound in combination regimens. Careful optimization of experimental conditions will be crucial for obtaining robust and reproducible results.
References
- 1. Difluoromethyl-1,3,4-oxadiazoles Are Selective, Mechanism-Based, and Essentially Irreversible Inhibitors of Histone Deacetylase 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. A Novel HDAC6 Inhibitor Enhances the Efficacy of Paclitaxel Against Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HDAC6-selective inhibitors enhance anticancer effects of paclitaxel in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HDAC6-selective inhibitors enhance anticancer effects of paclitax...: Ingenta Connect [ingentaconnect.com]
- 9. Histone deacetylase inhibitors augment doxorubicin-induced DNA damage in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual LSD1 and HDAC6 Inhibition Induces Doxorubicin Sensitivity in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Hdac6-IN-21 Treatment for In Vitro Neuroinflammation Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Hdac6-IN-21, an irreversible inhibitor of histone deacetylase 6 (HDAC6), in in vitro models of neuroinflammation. The protocols outlined below are designed to assess the anti-inflammatory and neuroprotective potential of this compound.
Introduction to this compound and Neuroinflammation
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. Microglia, the resident immune cells of the central nervous system, play a central role in initiating and propagating the neuroinflammatory response. Activation of microglia leads to the release of pro-inflammatory cytokines and other inflammatory mediators, contributing to neuronal damage.
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb HDAC that regulates various cellular processes, including cell motility and protein degradation, through the deacetylation of non-histone proteins like α-tubulin.[1] Emerging evidence suggests that HDAC6 is a key regulator of the inflammatory response.[2][3] Inhibition of HDAC6 has been shown to suppress the production of pro-inflammatory cytokines and promote anti-inflammatory responses, making it a promising therapeutic target for neuroinflammatory disorders.[2][3][4][5][6]
This compound is an irreversible inhibitor of HDAC6. While specific data on this compound in neuroinflammation models is emerging, the following protocols and data from other selective HDAC6 inhibitors can guide its application and evaluation.
Data Presentation: Efficacy of HDAC6 Inhibitors in In Vitro Models
The following tables summarize quantitative data from studies using various selective HDAC6 inhibitors in in vitro inflammation models. This data provides a reference for the expected dose-dependent effects of this compound.
Table 1: Inhibitory Concentration (IC50) of Various HDAC6 Inhibitors
| Compound | HDAC6 IC50 (nM) | Selectivity over other HDACs | Reference |
| PB131 | 1.8 | >116-fold over other HDAC isoforms | [7] |
| Tubacin | 4 | N/A | [8] |
| M808 | N/A | Selective for HDAC6 | [6] |
| QTX125 | N/A | Specific for HDAC6 | [1] |
| Compound V-6 | 0.99 | N/A | [9] |
| Compound V-11 | 0.81 | N/A | [9] |
Table 2: Effect of HDAC6 Inhibitors on Cytokine Release in LPS-Stimulated Cells
| Cell Type | HDAC6 Inhibitor | Concentration | Cytokine | Percent Reduction (vs. LPS control) | Reference |
| RA-FLS | M808 | Dose-dependent | IL-6 | Significant reduction | [6] |
| RA-FLS | M808 | Dose-dependent | CCL2 | Significant reduction | [6] |
| RA-FLS | M808 | Dose-dependent | CXCL8 | Significant reduction | [6] |
| RA-FLS | M808 | Dose-dependent | CXCL10 | Significant reduction | [6] |
| Human THP-1 Macrophages | HDAC6 inhibitor | N/A | TNF-α | Inhibition | [3] |
| Human THP-1 Macrophages | HDAC6 inhibitor | N/A | IL-6 | Inhibition | [3] |
| LPS-induced lung injury model | CAY10603 | N/A | TNF-α | Reduction | [4] |
| LPS-induced lung injury model | CAY10603 | N/A | IL-1β | Reduction | [4] |
| LPS-induced lung injury model | CAY10603 | N/A | IL-6 | Reduction | [4] |
Table 3: Effect of HDAC6 Inhibitors on α-Tubulin Acetylation
| Cell Type | HDAC6 Inhibitor | Treatment | Fold Increase in Acetylated α-Tubulin | Reference |
| C2C12 myotubes | Tubastatin A | 24 hours | ~7% increase | [10] |
| C2C12 myotubes | HPOB | 24 hours | ~7% increase | [10] |
| SH-SY5Y cells | Compound 6b (1 µM) | 24 hours | Visible increase by Western blot | [11] |
| Isolated cardiomyocytes | Tubacin (10 µM) | 2 hours | Significant increase | [12] |
| MCAO rat model (ischemic hemisphere) | Tubastatin A | Post-ischemia | Restoration to control levels | [13] |
Experimental Protocols
Protocol 1: In Vitro Neuroinflammation Model Using Microglial Cells
This protocol describes the induction of a neuroinflammatory state in a microglial cell line (e.g., BV-2 or N9) using lipopolysaccharide (LPS).
Materials:
-
BV-2 or N9 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
96-well and 6-well tissue culture plates
Procedure:
-
Cell Culture: Culture BV-2 or N9 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Seed cells into 96-well plates (for viability assays) or 6-well plates (for protein and RNA analysis) at a density that allows them to reach 70-80% confluency on the day of treatment.
-
This compound Pre-treatment: Prepare stock solutions of this compound in DMSO. On the day of the experiment, dilute the stock solution in culture medium to the desired final concentrations (e.g., a range of 1 nM to 10 µM is a good starting point based on data from other HDAC6 inhibitors).
-
Remove the old medium from the cells and replace it with a medium containing the different concentrations of this compound or vehicle (DMSO). Incubate for 1-2 hours.
-
LPS Stimulation: Prepare a stock solution of LPS in sterile PBS. Add LPS to the wells to a final concentration of 100 ng/mL to 1 µg/mL to induce an inflammatory response.[14][15] Include a control group with no LPS stimulation.
-
Incubation: Incubate the cells for a specified period, typically 6-24 hours, depending on the endpoint being measured.
-
Harvesting: After incubation, collect the cell culture supernatant for cytokine analysis and lyse the cells for protein or RNA extraction.
Protocol 2: Measurement of Cytokine Release by ELISA
This protocol measures the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
Materials:
-
Cell culture supernatant (from Protocol 1)
-
ELISA kits for specific cytokines (e.g., mouse TNF-α, IL-6, IL-1β)
-
Microplate reader
Procedure:
-
Centrifuge the collected cell culture supernatants at 1,500 rpm for 10 minutes to remove any detached cells.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.[14]
-
Briefly, this involves adding the supernatant to antibody-coated plates, followed by incubation with detection antibodies and a substrate for colorimetric detection.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on a standard curve generated from recombinant cytokine standards.
Protocol 3: Western Blot for Acetylated α-Tubulin
This protocol assesses the target engagement of this compound by measuring the acetylation of its primary substrate, α-tubulin.
Materials:
-
Cell lysates (from Protocol 1)
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-acetylated-α-tubulin (Lys40)
-
Anti-α-tubulin (for loading control)
-
Anti-β-actin (for loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[16]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against acetylated-α-tubulin and a loading control (α-tubulin or β-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantification: Quantify the band intensities using image analysis software and normalize the acetylated-α-tublin signal to the loading control.
Protocol 4: Immunofluorescence Staining for Microglial Morphology
This protocol visualizes changes in microglial morphology, an indicator of activation state, and can also be used to assess protein localization.
Materials:
-
Cells cultured on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies (e.g., anti-Iba1 for microglia)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation: Fix the cells grown on coverslips with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10-15 minutes.
-
Blocking: Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody (e.g., anti-Iba1) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate with the appropriate fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Repeat the washing step.
-
Counterstaining: Stain the nuclei with DAPI for 5 minutes.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize and capture images using a fluorescence microscope. Analyze changes in cell morphology (e.g., ramified vs. amoeboid shape).
Mandatory Visualizations
Signaling Pathways
References
- 1. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted inhibition of histone deacetylase 6 in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Chemokines and Cytokines by Histone Deacetylases and an Update on Histone Decetylase Inhibitors in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The regulatory mechanisms and treatment of HDAC6 in immune dysregulation diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spinal HDAC6 mediates nociceptive behaviors induced by chronic constriction injury via neuronal activation and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of histone deacetylase 6 suppresses inflammatory responses and invasiveness of fibroblast-like-synoviocytes in inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and anti-inflammatory activity characterization of novel brain-permeable HDAC6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rupress.org [rupress.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Tubastatin A, an HDAC6 inhibitor, alleviates stroke-induced brain infarction and functional deficits: potential roles of α-tubulin acetylation and FGF-21 up-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of Betaine on LPS-Stimulated Activation of Microglial M1/M2 Phenotypes by Suppressing TLR4/NF-κB Pathways in N9 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Western blot protocol | Abcam [abcam.com]
Application Notes and Protocols: Western Blot Analysis of Acetylated Tubulin Following Hdac6-IN-21 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell motility, protein degradation, and stress response. A key substrate of HDAC6 is α-tubulin, a major component of microtubules. HDAC6 removes the acetyl group from the lysine 40 (K40) residue of α-tubulin, thereby regulating microtubule stability and function.[1][2][3] Inhibition of HDAC6 leads to an accumulation of acetylated α-tubulin (hyperacetylation), which can be used as a reliable biomarker for HDAC6 activity in cells.[1][3][4][5]
Hdac6-IN-21 is a potent and selective inhibitor of HDAC6. This application note provides a detailed protocol for performing a Western blot to detect and quantify the levels of acetylated tubulin in cultured cells following treatment with this compound. This method is essential for researchers studying the efficacy of HDAC6 inhibitors and their downstream effects on cellular pathways.
Signaling Pathway of HDAC6 and Tubulin Acetylation
The acetylation of α-tubulin is a dynamic process regulated by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs). Specifically, α-tubulin acetyltransferase 1 (ATAT1) acetylates K40 of α-tubulin, while HDAC6 removes this acetyl group. Inhibition of HDAC6 by compounds such as this compound disrupts this balance, leading to the accumulation of acetylated α-tubulin. This hyperacetylation is associated with increased microtubule stability and can impact cellular processes such as intracellular transport.[2][4]
Caption: Signaling pathway of HDAC6-mediated tubulin deacetylation and its inhibition by this compound.
Experimental Protocols
This section provides a detailed methodology for the Western blot analysis of acetylated tubulin.
Materials and Reagents
-
Cell Culture: Adherent cell line of choice (e.g., HeLa, NIH-3T3, or a relevant cancer cell line).
-
HDAC6 Inhibitor: this compound (dissolved in DMSO).
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS.
-
Western Blotting: PVDF or nitrocellulose membranes, transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol).
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-acetylated-α-Tubulin (Lys40) antibody.
-
Mouse anti-α-Tubulin antibody (loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence detection system.
Experimental Workflow
Caption: Experimental workflow for Western blot analysis of acetylated tubulin.
Step-by-Step Protocol
-
Cell Culture and Treatment with this compound:
-
Seed the cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO. It is crucial to determine the optimal concentration and incubation time for this compound empirically. Based on other selective HDAC6 inhibitors, a starting concentration range of 10 nM to 1 µM can be tested for an incubation period of 4 to 24 hours.[4]
-
Treat the cells with varying concentrations of this compound. Include a vehicle control (DMSO) group.
-
-
Cell Lysis and Protein Extraction:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble protein and store it at -80°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel (a 10% or 12% gel is suitable for tubulin, which has a molecular weight of ~55 kDa).
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Blocking:
-
Wash the membrane with TBST.
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-acetylated-α-Tubulin and anti-α-Tubulin) in the blocking buffer at the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature.
-
-
Signal Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for acetylated tubulin and total α-tubulin using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the acetylated tubulin band to the corresponding total α-tubulin band to account for loading differences.
-
Data Presentation
The quantitative data from the Western blot analysis should be summarized in a table to facilitate easy comparison of the effects of different concentrations of this compound.
Table 1: Quantification of Acetylated Tubulin Levels Following this compound Treatment
| Treatment Group | Concentration | Normalized Acetylated Tubulin Level (Fold Change vs. Control) | Standard Deviation | p-value |
| Vehicle Control | 0 µM (DMSO) | 1.00 | ± 0.XX | - |
| This compound | 10 nM | X.XX | ± 0.XX | <0.05 |
| This compound | 50 nM | X.XX | ± 0.XX | <0.01 |
| This compound | 100 nM | X.XX | ± 0.XX | <0.001 |
| This compound | 500 nM | X.XX | ± 0.XX | <0.001 |
| This compound | 1 µM | X.XX | ± 0.XX | <0.001 |
Note: The values in this table are placeholders. Researchers should populate this table with their own experimental data derived from at least three independent experiments.
Conclusion
This application note provides a comprehensive protocol for the detection and quantification of acetylated α-tubulin by Western blot after treating cells with the HDAC6 inhibitor, this compound. By following this protocol, researchers can effectively assess the in-cell activity of this compound and investigate its impact on microtubule dynamics and other cellular functions. The provided diagrams and data table structure will aid in the clear presentation and interpretation of experimental results. As the optimal conditions for this compound may vary between cell types, empirical determination of concentration and incubation time is recommended for achieving the most reliable and robust data.
References
- 1. rupress.org [rupress.org]
- 2. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC6 regulates microtubule stability and clustering of AChRs at neuromuscular junctions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Hdac6-IN-21 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the experimental concentration of Hdac6-IN-21 while maintaining cell viability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an irreversible inhibitor of Histone Deacetylase 6 (HDAC6)[1]. HDAC6 is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes by deacetylating non-histone proteins.[2][3] Its substrates include α-tubulin, HSP90, and cortactin, which are involved in cell motility, protein folding, and degradation of misfolded proteins.[3] By irreversibly binding to HDAC6, this compound inhibits its deacetylase activity, leading to hyperacetylation of its substrates and subsequent downstream effects.
Q2: What is the recommended starting concentration range for this compound in cell culture experiments?
Due to the limited publicly available data specifically for this compound, we recommend determining the optimal concentration empirically for your specific cell line and experimental conditions. Based on data from other selective HDAC6 inhibitors, a starting point for a dose-response experiment could range from low nanomolar (nM) to low micromolar (µM) concentrations. For example, other selective HDAC6 inhibitors have shown biological activity in the range of 10 nM to 10 µM.[4]
Q3: How does inhibition of HDAC6 affect cell viability?
Inhibition of HDAC6 can have varied effects on cell viability, which are often cell-type dependent. In many cancer cell lines, HDAC6 inhibition has been shown to induce apoptosis and reduce cell proliferation.[2][5] This can be attributed to several factors, including the disruption of protein degradation pathways (aggresome formation), leading to the accumulation of toxic misfolded proteins, and the modulation of chaperone activity of HSP90, affecting the stability of key survival proteins.[6][7]
Q4: Are there known off-target effects of HDAC6 inhibitors that could impact cell viability?
While this compound is designed to be a selective inhibitor, the possibility of off-target effects should always be considered, especially at higher concentrations. It is crucial to perform dose-response experiments and include appropriate controls to distinguish between on-target and off-target effects. For any new inhibitor, it's advisable to consult the literature for any known cross-reactivity with other HDAC isoforms or other cellular targets.
Troubleshooting Guide
This guide addresses common issues encountered when optimizing this compound concentration for cell viability assays.
| Problem | Possible Cause | Suggested Solution |
| High cell death even at low concentrations | High sensitivity of the cell line: Some cell lines are inherently more sensitive to HDAC6 inhibition. | - Perform a broader dose-response curve starting from very low nM concentrations.- Reduce the treatment duration.- Use a less sensitive, alternative cell line for initial optimization if possible. |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) might be causing cytotoxicity. | - Ensure the final solvent concentration in the culture medium is minimal (typically <0.1%) and consistent across all wells.- Include a solvent-only control to assess its specific effect on cell viability. | |
| Irreversible inhibition: As an irreversible inhibitor, this compound can have a prolonged effect, leading to cumulative toxicity. | - Shorten the incubation time for initial experiments.- Consider a washout experiment to see if the effect is reversible, although this is less likely with an irreversible inhibitor. | |
| No significant effect on cell viability at expected concentrations | Low sensitivity of the cell line: The chosen cell line may be resistant to HDAC6 inhibition. | - Increase the concentration range of this compound in your dose-response experiment.- Extend the treatment duration.- Confirm HDAC6 expression in your cell line via Western blot or qPCR.- Consider using a different cell line known to be sensitive to HDAC6 inhibitors. |
| Inhibitor instability: The inhibitor may be degrading in the culture medium over time. | - Prepare fresh stock solutions of this compound for each experiment.- Minimize freeze-thaw cycles of the stock solution.- Refer to the manufacturer's instructions for optimal storage conditions.[1] | |
| Sub-optimal assay conditions: The cell viability assay itself may not be sensitive enough or performed correctly. | - Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment.- Ensure the incubation time for the viability assay reagent (e.g., MTT, LDH substrate) is optimal for your cell line. | |
| High variability between replicate wells | Uneven cell seeding: Inconsistent number of cells plated in each well. | - Ensure thorough mixing of the cell suspension before plating.- Use a multichannel pipette for plating to improve consistency. |
| Edge effects: Wells on the periphery of the microplate are prone to evaporation, leading to altered cell growth and drug concentration. | - Avoid using the outer wells of the plate for experimental samples.- Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Incomplete dissolution of formazan crystals (MTT assay): | - Ensure complete solubilization of the formazan product by thorough mixing.- Incubate the plate for a sufficient time after adding the solubilization solution. |
Experimental Protocols & Data Presentation
Determining the Optimal Concentration of this compound using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on your cell line of interest.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Inhibitor Treatment:
-
Prepare a series of dilutions of this compound in complete medium. A suggested starting range is 0.01, 0.1, 1, 10, and 100 µM.
-
Include a vehicle control (medium with the same concentration of solvent as the highest inhibitor concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
-
Data Presentation:
| This compound Conc. (µM) | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Average Absorbance | % Cell Viability |
| Vehicle Control | 100 | ||||
| 0.01 | |||||
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 100 |
Assessing Cytotoxicity using LDH Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and diaphorase)
-
Lysis buffer (provided in the kit)
-
Stop solution (provided in the kit)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for maximum LDH release by treating a set of wells with lysis buffer for 45 minutes before the end of the incubation period.
-
Sample Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (prepared according to the kit instructions) to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous LDH Release Abs) / (Maximum LDH Release Abs - Spontaneous LDH Release Abs)] x 100
Data Presentation:
| This compound Conc. (µM) | Absorbance (490 nm) - Replicate 1 | Absorbance (490 nm) - Replicate 2 | Absorbance (490 nm) - Replicate 3 | Average Absorbance | % Cytotoxicity |
| Spontaneous Release | |||||
| Maximum Release | |||||
| Vehicle Control | |||||
| 0.01 | |||||
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 100 |
Visualizations
Signaling Pathways Affected by HDAC6 Inhibition
Caption: Key signaling pathways modulated by HDAC6 inhibition.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal this compound concentration.
Logical Relationship for Troubleshooting High Cell Deathdot
// Nodes HighDeath [label="High Cell Death Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckSensitivity [label="Is the cell line\nknown to be sensitive?", shape=diamond]; CheckSolvent [label="Is the solvent concentration\ntoo high?", shape=diamond]; CheckDuration [label="Is the treatment\nduration too long?", shape=diamond]; LowerConcentration [label="Lower this compound\nConcentration", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; ReduceSolvent [label="Reduce Solvent\nConcentration", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; ShortenDuration [label="Shorten Treatment\nDuration", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; UseDifferentCellLine [label="Consider a different\ncell line", shape=box];
// Edges HighDeath -> CheckSensitivity; CheckSensitivity -> CheckSolvent [label="Yes"]; CheckSensitivity -> UseDifferentCellLine [label="No"]; CheckSolvent -> CheckDuration [label="No"]; CheckSolvent -> ReduceSolvent [label="Yes"]; CheckDuration -> LowerConcentration [label="No"]; CheckDuration -> ShortenDuration [label="Yes"]; }
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Role of Histone Deacetylase 6 and Histone Deacetylase 6 Inhibition in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
how to improve Hdac6-IN-21 stability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, stability, and troubleshooting of Hdac6-IN-21 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder and stock solutions?
A1: Proper storage is crucial to maintain the integrity of this compound. For long-term stability, the solid powder should be stored at -20°C for up to 3 years. Once dissolved in a solvent, the stock solution has different stability profiles depending on the temperature. At -80°C, the stock solution is stable for up to 6 months, while at -20°C, it is stable for up to one month.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[2]
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1] It is highly soluble in DMSO, reaching a concentration of up to 125 mg/mL (389.07 mM).[1] For optimal solubility, it is advised to use a fresh, anhydrous (hygroscopic) stock of DMSO and to use sonication to aid dissolution.[1]
Q3: My this compound solution appears cloudy or has precipitated. What should I do?
A3: Cloudiness or precipitation can occur for several reasons. First, ensure the inhibitor is fully dissolved by sonicating the solution. If precipitation occurs upon dilution into an aqueous buffer, it is likely due to the lower solubility of the compound in aqueous solutions. To avoid this, it is best to make initial serial dilutions in DMSO and then add the final diluted DMSO stock to your aqueous medium.[3] The final concentration of DMSO in your experiment should be kept low and consistent across all conditions to minimize solvent effects.
Q4: What are the potential degradation pathways for this compound in solution?
A4: this compound contains a hydroxamic acid functional group, which can be susceptible to chemical degradation. Hydroxamic acids are known to be prone to hydrolysis, which would convert the hydroxamic acid to a carboxylic acid, rendering the inhibitor inactive.[4] Additionally, under certain conditions, hydroxamic acids can undergo a Lossen rearrangement, leading to the formation of reactive isocyanates. The stability of this compound can be influenced by factors such as pH, temperature, and the presence of certain enzymes in biological matrices.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound in solution.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected inhibitory activity | Degradation of this compound stock solution. | - Prepare fresh stock solutions from powder. - Ensure stock solutions are stored correctly at -80°C and used within 6 months. - Avoid repeated freeze-thaw cycles by aliquoting stock solutions. |
| Precipitation of the inhibitor in the assay medium. | - Visually inspect for precipitation after dilution. - Lower the final concentration of this compound. - Increase the final percentage of DMSO in the assay (ensure appropriate vehicle controls). - Perform serial dilutions in DMSO before adding to the aqueous buffer.[3] | |
| Interaction with components in the assay buffer. | - Assess the stability of this compound in your specific assay buffer using a stability assessment protocol (see Experimental Protocols section). - Consider using a simpler buffer system for initial experiments. | |
| Variability between experiments | Inconsistent preparation of stock or working solutions. | - Use a calibrated pipette for accurate solvent addition. - Ensure the powder is completely dissolved using sonication. - Use fresh, high-quality DMSO for each new stock preparation.[1] |
| Evaporation of solvent from stock solutions. | - Use tightly sealed vials for storage. - Minimize the time vials are open at room temperature. | |
| Complete loss of activity | Significant degradation of the compound. | - Discard old stock solutions and prepare fresh ones. - Review storage and handling procedures to identify potential sources of degradation. - Perform a stability check on the new stock solution. |
| Incorrect compound identity or purity. | - Verify the identity and purity of the compound using analytical methods such as HPLC or LC-MS. |
Data Presentation
Table 1: Recommended Handling and Storage of this compound
| Form | Solvent | Concentration | Storage Temperature | Shelf Life | Key Recommendations |
| Powder | - | - | -20°C | 3 years | Store in a tightly sealed container in a dry environment. |
| Stock Solution | DMSO | Up to 125 mg/mL (389.07 mM)[1] | -80°C | 6 months[1] | Aliquot into single-use volumes to avoid freeze-thaw cycles. Use fresh, anhydrous DMSO.[1] |
| -20°C | 1 month[1] |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Aqueous Solution
This protocol provides a general framework for evaluating the stability of this compound in a specific aqueous buffer over time.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Aqueous buffer of interest (e.g., PBS, Tris-HCl)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Incubator or water bath at the desired temperature
-
Autosampler vials
Methodology:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution into the aqueous buffer of interest to the final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is low and consistent with your experimental conditions.
-
Immediately after preparation (T=0), take an aliquot of the solution, and inject it into the HPLC system to obtain the initial peak area corresponding to intact this compound.
-
Incubate the remaining solution at the desired temperature (e.g., room temperature, 37°C).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the incubated solution and analyze by HPLC.
-
Monitor the peak area of the this compound parent peak over time. A decrease in the peak area indicates degradation. Also, monitor for the appearance of new peaks, which could be degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining this compound versus time to determine the stability profile.
Visualizations
Caption: Workflow for assessing the stability of this compound in solution.
Caption: Key factors influencing the stability of this compound in solution.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydroxamic acid - Wikipedia [en.wikipedia.org]
- 3. Degradation Pathway and Generation of Monohydroxamic Acids from the Trihydroxamate Siderophore Deferrioxamine B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Property-based optimization of hydroxamate-based γ-lactam HDAC inhibitors to improve their metabolic stability and pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of Selective HDAC6 Inhibitors
Disclaimer: This technical support center provides general guidance for troubleshooting experiments involving selective Histone Deacetylase 6 (HDAC6) inhibitors. The information is based on published literature for a variety of HDAC6 inhibitors. Specific quantitative data and optimized protocols for Hdac6-IN-21 are not publicly available at this time. Researchers using this compound should consult the manufacturer's technical data sheet or published literature specific to this compound, if available, for the most accurate information.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues researchers may encounter when using selective HDAC6 inhibitors and provide guidance on how to troubleshoot them.
Q1: I am not seeing the expected increase in α-tubulin acetylation after treating my cells with an HDAC6 inhibitor. What could be the reason?
A1: Several factors could contribute to this observation:
-
Inhibitor Concentration and Incubation Time: The optimal concentration and incubation time can vary significantly between cell lines. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell model.
-
Cellular Permeability and Efflux: The inhibitor may have poor cell permeability or be actively transported out of the cell by efflux pumps. Consider using a positive control inhibitor with known cell permeability, such as Tubastatin A, to verify your experimental setup.
-
Basal Acetylation Levels: The basal level of α-tubulin acetylation in your cell line might be very low. Ensure you have a robust baseline measurement and consider using a positive control treatment that is known to increase tubulin acetylation.
-
Antibody Quality: The antibody used for detecting acetylated α-tubulin might be of poor quality or used at a suboptimal dilution. Validate your antibody using a positive control lysate from cells treated with a known HDAC6 inhibitor.
Q2: My HDAC6 inhibitor is causing significant cell death, even at low concentrations. Is this expected, and how can I mitigate it?
A2: While inhibition of HDAC6 can lead to cell cycle arrest and apoptosis in some cancer cell lines, significant toxicity in non-transformed cells or at very low concentrations might indicate off-target effects.[1]
-
Off-Target Kinase Inhibition: Some HDAC inhibitors have been shown to inhibit kinases. Consider performing a kinase profiling assay to assess the off-target activity of your inhibitor.
-
Inhibition of Other HDAC Isoforms: Even "selective" inhibitors can inhibit other HDAC isoforms at higher concentrations.[2] Inhibition of class I HDACs, for example, is often associated with greater cellular toxicity.[1] To assess this, you can probe for acetylation of histone H3, a primary substrate of class I HDACs. An increase in histone H3 acetylation would suggest off-target inhibition.
-
Mitochondrial Toxicity: Off-target effects on mitochondrial function can lead to cytotoxicity. You can assess mitochondrial health using assays such as the MTT or Seahorse assay.
Q3: I am observing unexpected changes in gene expression after treatment with my HDAC6 inhibitor. Isn't HDAC6 primarily cytoplasmic?
A3: While HDAC6 is predominantly located in the cytoplasm, it can shuttle into the nucleus and has been shown to influence gene expression through various mechanisms:
-
Regulation of Transcription Factors: HDAC6 can deacetylate and regulate the activity of several transcription factors, thereby indirectly affecting gene expression.
-
Interaction with Chromatin Remodelers: HDAC6 may interact with and modulate the function of chromatin remodeling complexes.
-
Off-Target Nuclear HDAC Inhibition: As mentioned previously, your inhibitor might be inhibiting nuclear HDACs at the concentration used.
To investigate this, you can perform chromatin immunoprecipitation (ChIP) followed by sequencing (ChIP-seq) for acetylated histones to see if there are global changes in histone acetylation.
Q4: How can I confirm that the observed phenotype is due to HDAC6 inhibition and not an off-target effect?
A4: This is a critical question in pharmacological studies. Here are several strategies to increase confidence in your results:
-
Use a Structurally Unrelated HDAC6 Inhibitor: If two different HDAC6 inhibitors with distinct chemical scaffolds produce the same phenotype, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate HDAC6 expression. If the genetic approach phenocopies the inhibitor treatment, it strongly suggests an on-target effect.
-
Use a Negative Control Compound: If available, use a structurally similar but inactive analog of your inhibitor. This helps to rule out effects caused by the chemical scaffold itself.
-
Rescue Experiment: In an HDAC6 knockdown or knockout background, the inhibitor should not produce the same effect.
Quantitative Data Summary
Without specific data for this compound, the following table provides a generalized overview of IC50 values for commonly used HDAC inhibitors to illustrate the concept of selectivity. Note: These values are context-dependent and can vary between different assay conditions.
| Inhibitor | Target(s) | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | Selectivity (HDAC1/HDAC6) | Reference |
| Tubastatin A | HDAC6 selective | 4 | >1000 | >250 | [3] |
| Ricolinostat (ACY-1215) | HDAC6 selective | 5 | ~60 | ~12 | [4] |
| Vorinostat (SAHA) | Pan-HDAC | ~10 | ~20 | ~0.5 | [5] |
Key Experimental Protocols
Protocol 1: Western Blot Analysis of α-Tubulin and Histone H3 Acetylation
This protocol allows for the assessment of on-target HDAC6 activity (α-tubulin acetylation) and potential off-target class I HDAC activity (histone H3 acetylation).
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-acetyl-α-Tubulin (Lys40)
-
Mouse anti-α-Tubulin (loading control)
-
Rabbit anti-acetyl-Histone H3 (Lys9)
-
Mouse anti-Histone H3 (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and treat with this compound at various concentrations and for different durations. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate.
-
-
Analysis: Quantify the band intensities and normalize the acetylated protein levels to the total protein levels.
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
CETSA is a powerful method to verify that a compound binds to its intended target in a cellular context.
Materials:
-
Cells of interest
-
This compound
-
PBS
-
PCR tubes or plate
-
Thermal cycler
-
Lysis buffer with protease inhibitors
-
Centrifuge
-
Western blotting reagents (as described above)
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Western Blot Analysis: Analyze the soluble fraction by Western blotting for HDAC6.
-
Analysis: In the presence of a binding ligand, HDAC6 should be stabilized and remain in the soluble fraction at higher temperatures compared to the vehicle-treated control.
Visualizations
Below are diagrams illustrating key concepts related to HDAC6 inhibition and experimental workflows.
Caption: Simplified signaling pathway of HDAC6 in the cytoplasm.
Caption: A logical workflow for troubleshooting HDAC6 inhibitor experiments.
References
- 1. HDAC6 is a target for protection and regeneration following injury in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Next-generation of selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
refining Hdac6-IN-21 treatment duration in experiments
Welcome to the technical support center for Hdac6-IN-21. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining the treatment duration of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and irreversible inhibitor of Histone Deacetylase 6 (HDAC6).[1][2][3][4] Its mechanism of action is based on the formation of a stable, covalent bond with the target enzyme, leading to its irreversible inactivation. This compound contains a difluoromethyl-1,3,4-oxadiazole warhead that is crucial for its irreversible binding.
Q2: How do I determine the optimal treatment duration with this compound in my cell line?
A2: The optimal treatment duration for this compound is cell-type and concentration-dependent. Due to its irreversible nature, a shorter exposure time may be sufficient compared to reversible inhibitors. We recommend performing a time-course experiment to determine the minimal time required to achieve the desired biological effect. Start with a range of time points (e.g., 2, 6, 12, 24, and 48 hours) at a fixed concentration of this compound. Assess the downstream effects, such as changes in protein acetylation (e.g., acetylated α-tubulin) or cell viability, at each time point.
Q3: I am not observing the expected effect after this compound treatment. What are the possible reasons?
A3: Several factors could contribute to a lack of effect:
-
Suboptimal Concentration: Ensure you are using a concentration within the effective range for your cell type. We recommend performing a dose-response experiment to determine the EC50.
-
Cell Line Sensitivity: Different cell lines can exhibit varying sensitivity to HDAC6 inhibition.
-
Compound Stability: While generally stable, ensure proper storage of this compound stock solutions (-20°C for up to 1 month, or -80°C for up to 6 months in a suitable solvent like DMSO) to maintain its activity.[1]
-
Assay Sensitivity: The endpoint assay used to measure the effect of this compound may not be sensitive enough to detect changes at the chosen time point or concentration.
Q4: Can this compound be used in in vivo experiments?
A4: The provided information primarily focuses on in vitro applications. While the chemical properties of this compound may allow for in vivo use, specific studies on its pharmacokinetics and efficacy in animal models are not detailed in the currently available public information. Researchers should consult relevant literature for other HDAC6 inhibitors to inform potential in vivo experimental design and conduct pilot studies to determine appropriate dosing and treatment schedules.
Troubleshooting Guides
Issue 1: High Cell Toxicity or Off-Target Effects
-
Problem: Significant cell death or unexpected phenotypes are observed even at low concentrations.
-
Troubleshooting Steps:
-
Reduce Treatment Duration: Due to its irreversible nature, prolonged exposure to this compound may lead to toxicity. Try shorter incubation times (e.g., 2-6 hours) followed by a washout step, where the inhibitor-containing medium is replaced with fresh medium.
-
Lower the Concentration: Perform a detailed dose-response curve to identify a concentration that provides a therapeutic window with minimal toxicity.
-
Verify Target Engagement: Confirm that the observed effects are due to HDAC6 inhibition by measuring the acetylation levels of a known HDAC6 substrate, such as α-tubulin, by Western blot. A significant increase in acetylated α-tubulin would indicate on-target activity.
-
Issue 2: Inconsistent Results Between Experiments
-
Problem: High variability in the observed effects of this compound across replicate experiments.
-
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure consistency in cell density at the time of treatment, passage number, and media composition.
-
Prepare Fresh Dilutions: Prepare fresh dilutions of this compound from a frozen stock solution for each experiment to avoid degradation.
-
Control for Solvent Effects: Include a vehicle control (e.g., DMSO) at the same final concentration used for the this compound treatment to account for any solvent-induced effects.
-
Data Summary
The following table summarizes the key properties of this compound.
| Property | Value | Reference |
| CAS Number | 2920929-76-4 | [1][3][4] |
| Molecular Formula | C₁₄H₁₃F₂N₅O₂ | [1] |
| Molecular Weight | 321.28 g/mol | [1] |
| Mechanism of Action | Irreversible Inhibitor of HDAC6 | [1][2] |
| Appearance | White to off-white solid | [1] |
| Storage (Powder) | -20°C for 3 years | [1] |
| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month | [1] |
| Solubility | DMSO: 125 mg/mL (389.07 mM) | [1] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration (Dose-Response)
-
Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment and do not become over-confluent by the end of the experiment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Perform serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO-only vehicle control.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a fixed duration (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Endpoint Assay: Assess cell viability using a suitable method, such as an MTT or CellTiter-Glo® assay, following the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to determine the EC50 value.
Protocol 2: Time-Course Experiment for this compound Treatment
-
Cell Seeding: Plate cells in multiple wells of a 6-well plate at a consistent density.
-
Treatment: Treat the cells with a fixed, effective concentration of this compound (e.g., the EC50 or 2x EC50 determined from the dose-response experiment). Include a vehicle control.
-
Time Points: Harvest cells at various time points after treatment (e.g., 2, 6, 12, 24, 48 hours).
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
Western Blot Analysis: Perform Western blotting to detect the levels of acetylated α-tubulin and total α-tubulin. Use a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Analysis: Quantify the band intensities and normalize the acetylated α-tubulin signal to total α-tubulin to determine the time point at which the maximum effect is observed.
Visualizations
References
challenges in Hdac6-IN-21 delivery for in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Hdac6-IN-21 in in vivo experiments. Given the challenges associated with the delivery of hydrophobic small molecules, this guide offers practical solutions and detailed experimental protocols to help ensure successful and reproducible in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in delivering this compound for in vivo studies?
A1: The primary challenges stem from the likely poor aqueous solubility and potential off-target effects of this compound, a potent and irreversible inhibitor. Key issues include:
-
Low Bioavailability: Poor solubility can lead to low absorption and distribution to the target tissues.
-
Vehicle Toxicity: Solvents required to dissolve hydrophobic compounds may have their own toxicity.
-
Compound Precipitation: The compound may precipitate upon injection into the aqueous environment of the body.
-
Off-Target Effects: As an irreversible inhibitor, ensuring selective engagement with HDAC6 in vivo is critical to avoid unwanted toxicities.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound should be stored as a solid at -20°C or -80°C. Stock solutions in organic solvents like DMSO should also be stored at -80°C to minimize degradation.
Q3: How can I improve the solubility of this compound for in vivo administration?
A3: Several formulation strategies can be employed to enhance the solubility and bioavailability of hydrophobic compounds like this compound. These include the use of co-solvents, cyclodextrins, lipid-based formulations, and nanoparticle delivery systems.[1][2][3][4] The choice of formulation will depend on the specific experimental requirements and the route of administration.
Q4: What administration routes are suitable for this compound?
A4: The optimal route of administration depends on the formulation and the target tissue. Common routes for preclinical studies include:
-
Intraperitoneal (IP) injection: Often used for initial efficacy studies.
-
Intravenous (IV) injection: Provides direct entry into the systemic circulation but requires a well-solubilized formulation to prevent precipitation.
-
Oral gavage (PO): Convenient but may result in lower bioavailability due to first-pass metabolism and poor absorption.
Parenteral administration (e.g., IV, IP) is often necessary for compounds with poor oral absorption.
Q5: How do I determine the appropriate dose of this compound for my in vivo study?
A5: Dose determination is an empirical process. It is recommended to start with a dose-response study to identify a concentration that provides the desired biological effect without significant toxicity. This typically involves treating cohorts of animals with a range of doses and monitoring for both efficacy (e.g., tumor growth inhibition, behavioral changes) and toxicity (e.g., weight loss, signs of distress).
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Compound precipitation in the formulation or upon injection. | Poor solubility of this compound in the chosen vehicle. | 1. Optimize the vehicle: Try a different co-solvent system (e.g., DMSO/PEG/Saline). 2. Use a solubilizing agent: Incorporate cyclextrins (e.g., HP-β-CD) or surfactants (e.g., Cremophor EL, Tween 80).[2][3] 3. Consider a nanoparticle formulation: Encapsulating the compound in nanoparticles can improve solubility and stability.[2] |
| No observable in vivo efficacy at expected doses. | 1. Poor bioavailability: The compound is not reaching the target tissue at a sufficient concentration. 2. Rapid metabolism/clearance: The compound is being cleared from the body too quickly. 3. Incorrect dosing or administration. | 1. Confirm target engagement: Measure the acetylation of α-tubulin (a key HDAC6 substrate) in tissues of interest.[5] 2. Perform pharmacokinetic (PK) studies: Determine the concentration of this compound in plasma and target tissues over time. 3. Increase the dose or dosing frequency: Based on PK data, adjust the dosing regimen. 4. Change the route of administration: Switch from oral to parenteral administration to bypass first-pass metabolism. |
| Observed toxicity in animal models (e.g., weight loss, lethargy). | 1. Vehicle toxicity: The formulation vehicle itself is causing adverse effects. 2. Off-target effects: The inhibitor is acting on other proteins besides HDAC6. 3. Dose is too high. | 1. Run a vehicle-only control group: This will help differentiate between vehicle and compound toxicity. 2. Reduce the dose: Perform a dose-titration study to find the maximum tolerated dose (MTD). 3. Assess off-target activity: In vitro profiling against other HDAC isoforms or a broader kinase panel can provide insights into selectivity. |
| Variability in experimental results between animals. | 1. Inconsistent formulation preparation. 2. Inaccurate dosing. 3. Biological variability within the animal cohort. | 1. Standardize formulation protocol: Ensure the compound is fully dissolved and the formulation is homogenous before each administration. 2. Ensure accurate dosing: Use appropriate syringes and techniques for the chosen administration route. 3. Increase the number of animals per group: This will help to account for biological variability. |
Experimental Protocols
Protocol 1: Formulation of this compound using a Co-solvent System
This protocol describes a common method for formulating a hydrophobic compound for in vivo use.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
Procedure:
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add DMSO to dissolve the compound completely. The volume of DMSO should be kept to a minimum (e.g., 5-10% of the final volume).
-
Add PEG300 to the solution and vortex thoroughly. A common ratio is 40% PEG300.
-
Slowly add sterile saline or PBS to the desired final volume while vortexing to prevent precipitation. The final solution should be clear.
-
Administer the formulation to the animals immediately after preparation.
Protocol 2: Western Blot Analysis to Confirm HDAC6 Inhibition In Vivo
This protocol details how to assess the pharmacodynamic effect of this compound by measuring the acetylation of its primary substrate, α-tubulin.
Materials:
-
Tissue samples from treated and control animals
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Homogenize tissue samples in ice-cold RIPA buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total α-tubulin as a loading control.
-
Quantify the band intensities to determine the relative increase in α-tubulin acetylation in the treated groups compared to the control group.
Visualizations
Below are diagrams illustrating key concepts related to HDAC6 function and experimental design.
Caption: HDAC6 signaling pathway and the action of this compound.
References
- 1. Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC Inhibitors: Innovative Strategies for Their Design and Applications [mdpi.com]
- 3. Confirming Target Engagement for Reversible Inhibitors In Vivo by Kinetically Tuned Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Hdac6-IN-21 and Proteasome Inhibitor Combination Therapy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the combination of Hdac6-IN-21 and a proteasome inhibitor in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a direct question-and-answer format.
| Issue | Potential Cause | Suggested Solution |
| High variability in cell viability assays between replicates. | Inconsistent cell seeding density. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for simultaneous seeding of replicates. Perform a cell count before seeding to ensure consistency across plates. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Incomplete drug dissolution or precipitation. | Visually inspect drug solutions for any precipitates. This compound is soluble in DMSO. Prepare fresh stock solutions and dilute them in pre-warmed media just before use. | |
| Unexpectedly low synergy or antagonistic effect observed. | Suboptimal drug concentrations or ratio. | Perform a dose-response matrix experiment with a wide range of concentrations for both this compound and the proteasome inhibitor to identify the optimal synergistic ratio and concentrations. |
| Incorrect timing of drug addition. | The timing of co-administration can be critical. Test different schedules, such as sequential administration (e.g., pretreating with one inhibitor before adding the second) versus simultaneous addition. | |
| Cell line-specific resistance mechanisms. | The synergistic effect can be cell-line dependent. Consider using multiple cell lines to validate your findings. | |
| High background in Western blots for ubiquitinated proteins. | Insufficient blocking of the membrane. | Increase the blocking time (e.g., 2 hours at room temperature or overnight at 4°C). Use a blocking buffer containing 5% non-fat milk or BSA. |
| Primary or secondary antibody concentration is too high. | Titrate the antibody concentrations to find the optimal dilution that provides a strong signal with minimal background. | |
| Inadequate washing steps. | Increase the number and duration of washes with TBST buffer to remove non-specifically bound antibodies. | |
| Difficulty in co-immunoprecipitating HDAC6 with its interacting partners. | Weak or transient protein-protein interaction. | Use a cross-linking agent (e.g., formaldehyde or DSP) to stabilize the protein complexes before cell lysis. |
| Harsh lysis buffer conditions. | Use a milder lysis buffer (e.g., containing non-ionic detergents like NP-40) to preserve protein-protein interactions. Include protease and phosphatase inhibitors in the lysis buffer. | |
| Incorrect antibody for immunoprecipitation. | Use an antibody specifically validated for immunoprecipitation. Ensure the antibody recognizes the native conformation of the protein. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the experimental design and interpretation when working with this compound and proteasome inhibitor combinations.
Q1: What is the underlying mechanism for the synergistic effect between an HDAC6 inhibitor and a proteasome inhibitor?
The synergy arises from the dual blockade of the two major protein degradation pathways in the cell: the ubiquitin-proteasome system (UPS) and the aggresome-autophagy pathway. Proteasome inhibitors block the UPS, leading to an accumulation of misfolded, polyubiquitinated proteins.[1][2] HDAC6 is a key player in the aggresome pathway, which serves as a compensatory mechanism to clear these protein aggregates when the proteasome is inhibited.[1][3] HDAC6 facilitates the transport of ubiquitinated protein aggregates along microtubules to the aggresome for subsequent degradation via autophagy.[1][4] By inhibiting HDAC6 with this compound, this escape route is also blocked, resulting in a massive accumulation of toxic protein aggregates, which triggers overwhelming cellular stress and induces apoptosis.[1][2]
Q2: How do I determine if the combination of this compound and a proteasome inhibitor is synergistic, additive, or antagonistic?
The most common method is to calculate the Combination Index (CI) using the Chou-Talalay method.[5][6] This method quantitatively assesses the nature of the drug interaction.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
You will need to generate dose-response curves for each drug individually and for the combination at a constant ratio. Software such as CompuSyn can be used to calculate the CI values.
Q3: What are the key signaling pathways I should investigate when studying this drug combination?
Several signaling pathways are critically affected by the combination of HDAC6 and proteasome inhibitors. Investigating these can provide mechanistic insights into the observed synergistic cytotoxicity. Key pathways include:
-
Ubiquitin-Proteasome and Aggresome Pathways: Monitor the accumulation of polyubiquitinated proteins via Western blot.
-
Apoptosis Pathway: Assess the cleavage of caspase-3, caspase-8, caspase-9, and PARP by Western blot, or measure apoptosis rates using Annexin V/PI staining and flow cytometry.[4]
-
Cell Stress Pathways: Examine the activation of stress-related kinases such as JNK.[1]
-
Pro-survival Signaling Pathways: Investigate the impact on pathways like NF-κB, STAT3, AKT, and ERK, which are often dysregulated in cancer and can be inhibited by this drug combination.[7]
Q4: What should I consider when preparing this compound for my experiments?
According to the manufacturer's data, this compound is an irreversible inhibitor of HDAC6.[8][9] It is a solid that is soluble in DMSO (up to 125 mg/mL).[8] For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. To avoid solubility issues, do not dilute the DMSO stock more than 1:1000 in aqueous solutions. Store the DMSO stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[8][9] Avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies on the combination of HDAC6 inhibitors and proteasome inhibitors in multiple myeloma (MM) cell lines. While specific data for this compound is not available, these tables provide a reference for the expected synergistic effects.
Table 1: Synergistic Cytotoxicity of HDAC6 Inhibitor (WT161) and Bortezomib (BTZ) in MM Cell Lines
| Cell Line | Drug Combination | Combination Index (CI) | Reference |
| MM.1S | WT161 + BTZ | < 1 (Synergistic) | [4] |
| RPMI8226 | WT161 + BTZ | < 1 (Synergistic) | [4] |
| U266 | WT161 + BTZ | < 1 (Synergistic) | [4] |
Table 2: Induction of Apoptosis by HDAC6 Inhibitor (WT161) and Bortezomib (BTZ) Combination
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | Reference |
| MM.1S | Control | ~5% | [4] |
| BTZ (3 nM) | ~15% | [4] | |
| WT161 (3 µM) | ~10% | [4] | |
| BTZ + WT161 | ~45% | [4] | |
| RPMI8226 | Control | ~3% | [4] |
| BTZ (5 nM) | ~10% | [4] | |
| WT161 (3 µM) | ~8% | [4] | |
| BTZ + WT161 | ~55% | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for your specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and the proteasome inhibitor (e.g., Bortezomib) alone and in combination at a constant ratio. Add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values. Use these values to calculate the Combination Index (CI).
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound, the proteasome inhibitor, or the combination for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Western Blot Analysis
-
Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-ubiquitin, anti-cleaved caspase-3, anti-p-AKT, anti-α-tubulin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Co-Immunoprecipitation (Co-IP)
-
Cell Lysis: Lyse the treated cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody against the protein of interest (e.g., anti-HDAC6) overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G agarose beads to the lysate and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specific binding proteins.
-
Elution and Analysis: Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer and analyze by Western blotting with antibodies against the expected interacting partners (e.g., anti-ubiquitin, anti-dynein).
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed.
Figure 1: Synergistic mechanism of this compound and proteasome inhibitor combination.
Figure 2: Workflow for determining drug synergy using the Combination Index (CI) method.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 3. bosterbio.com [bosterbio.com]
- 4. pnas.org [pnas.org]
- 5. punnettsquare.org [punnettsquare.org]
- 6. researchgate.net [researchgate.net]
- 7. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Method Refinement for Hdac6-IN-21 in Primary Neuron Cultures: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Hdac6-IN-21 in primary neuron cultures. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Neuronal Viability After Treatment | High concentration of this compound. | Titrate the concentration of this compound. Start with a low concentration (e.g., 1 µM) and gradually increase to find the optimal balance between efficacy and toxicity. |
| Solvent toxicity (e.g., DMSO). | Ensure the final concentration of the solvent is minimal (typically <0.1%) and run a solvent-only control to assess its effect on cell viability. | |
| Extended incubation time. | Optimize the incubation period. For some applications, a shorter treatment time may be sufficient to observe the desired effect without causing significant cell death. | |
| Inconsistent or No Effect Observed | Inactive compound. | This compound is an irreversible inhibitor.[1] Ensure proper storage of the compound (-20°C for powder, -80°C for solvent stocks) to maintain its activity.[1] |
| Low cell density. | Plate primary neurons at an optimal density to ensure a healthy culture that is responsive to treatment. | |
| Insufficient incubation time. | As an irreversible inhibitor, the effects of this compound may take time to become apparent. Consider extending the incubation period, while monitoring for toxicity. | |
| Variability Between Experiments | Inconsistent primary neuron culture health. | Standardize the primary neuron isolation and culture protocol to minimize variability in cell health and density between batches. |
| Passage number of primary cultures. | Use primary neurons from a consistent and low passage number for all experiments. | |
| Pipetting errors. | Ensure accurate and consistent pipetting of this compound and other reagents. | |
| Unexpected Off-Target Effects | Inhibition of other HDAC isoforms at high concentrations. | While this compound is selective, high concentrations may lead to off-target effects. Use the lowest effective concentration possible. |
| Alteration of other cellular pathways. | HDAC6 has multiple substrates beyond α-tubulin.[2] Consider the potential impact on other pathways when interpreting results. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an irreversible inhibitor of histone deacetylase 6 (HDAC6).[1] It contains a difluoromethyl-1,3,4-oxadiazole moiety that acts as a mechanism-based inactivator of the enzyme.
Q2: What is the recommended starting concentration for this compound in primary neuron cultures?
Q3: How should I prepare and store this compound?
A3: this compound is a solid that can be dissolved in DMSO to prepare a stock solution.[1] According to the supplier, the powder should be stored at -20°C for up to 3 years. Stock solutions in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.
Q4: What are the expected effects of this compound on primary neurons?
A4: Inhibition of HDAC6 in neurons is expected to increase the acetylation of its primary cytoplasmic substrate, α-tubulin. This can lead to various effects, including neuroprotection against oxidative stress and enhanced neurite outgrowth.[2]
Q5: How can I confirm that this compound is active in my culture?
A5: The most direct way to confirm the activity of this compound is to measure the acetylation level of α-tubulin via Western blotting. An increase in acetylated α-tubulin would indicate successful inhibition of HDAC6.
Quantitative Data Summary
The following table summarizes IC50 values for various HDAC6 inhibitors. Note that specific IC50 values for this compound were not found in the public domain at the time of this writing.
| Compound | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | Selectivity (HDAC1/HDAC6) |
| Tubastatin A | 15 | 1700 | 113 |
| ACY-1215 | 5 | 560 | 112 |
| This compound | Data not available | Data not available | Data not available |
Experimental Protocols
Protocol 1: Assessment of Neuroprotection in Primary Cortical Neurons
This protocol is adapted from studies using other HDAC inhibitors to assess neuroprotection against oxidative stress.
Materials:
-
Primary cortical neurons
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
This compound
-
DMSO (vehicle control)
-
Homocysteic acid (HCA) or other oxidative stress-inducing agent
-
MTT assay kit or Live/Dead viability/cytotoxicity kit
Procedure:
-
Plate primary cortical neurons in 96-well plates at a suitable density and culture for 5-7 days.
-
Prepare serial dilutions of this compound in culture medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Pre-treat the neurons with different concentrations of this compound or vehicle for 24 hours.
-
Induce oxidative stress by adding HCA to a final concentration of 5 mM.
-
Incubate for another 24 hours.
-
Assess cell viability using the MTT assay or Live/Dead staining according to the manufacturer's instructions.
Protocol 2: Neurite Outgrowth Assay
This protocol is a general guideline for assessing the effect of this compound on neurite outgrowth.
Materials:
-
Primary cortical or hippocampal neurons
-
Poly-D-lysine coated plates or coverslips
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
This compound
-
DMSO (vehicle control)
-
Paraformaldehyde (PFA) for fixation
-
Antibodies against a neuronal marker (e.g., β-III tubulin or MAP2)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope and image analysis software
Procedure:
-
Plate primary neurons at a low density on poly-D-lysine coated surfaces.
-
After allowing the cells to attach (4-6 hours), replace the medium with fresh medium containing different concentrations of this compound or vehicle.
-
Culture the neurons for 48-72 hours.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with the primary antibody against the neuronal marker overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.
-
Wash with PBS and mount the coverslips.
-
Acquire images using a fluorescence microscope and quantify neurite length using image analysis software.
Visualizations
Caption: HDAC6 signaling pathway in neurons.
Caption: Experimental workflow for neuroprotection assay.
References
Validation & Comparative
A Head-to-Head Comparison of Hdac6-IN-21 and Other Leading HDAC6 Inhibitors
For researchers, scientists, and drug development professionals, the landscape of selective histone deacetylase 6 (HDAC6) inhibitors is continually evolving. This guide provides a comprehensive, data-driven comparison of Hdac6-IN-21 against other widely used HDAC6 inhibitors: Tubastatin A, Ricolinostat (ACY-1215), and Citarinostat (ACY-241). This objective analysis is supported by available experimental data to aid in the selection of the most appropriate tool for specific research applications.
Executive Summary
This compound is distinguished as an irreversible, mechanism-based inhibitor of HDAC6, a characteristic that sets it apart from the largely reversible mechanisms of Tubastatin A, Ricolinostat, and Citarinostat. While direct head-to-head comparative potency data from a single study is limited, analysis of available literature provides valuable insights into their relative strengths and selectivity profiles. Ricolinostat and Citarinostat generally exhibit the highest potency among the reversible inhibitors, with IC50 values in the low nanomolar range. Tubastatin A is also a potent and highly selective inhibitor. The irreversible nature of this compound suggests the potential for prolonged target engagement and durable biological effects.
Data Presentation: Quantitative Comparison of HDAC6 Inhibitors
The following table summarizes the reported biochemical potencies (IC50) and selectivity of this compound and its key competitors. It is important to note that IC50 values can vary between different assay conditions and laboratories.
| Inhibitor | Target | IC50 (nM) | Selectivity | Mechanism of Action | Reference |
| This compound | HDAC6 | Not explicitly stated as a direct IC50 value; characterized as a potent irreversible inhibitor. A trifluoromethyl analog (17) had an IC50 of 531 nM for HDAC6 and no inhibition of HDAC1-4.[1][2] | Selective for HDAC6 over HDAC1, 2, 3, and 4.[1][2] | Irreversible, Mechanism-Based | [1][3][4] |
| Tubastatin A | HDAC6 | 15 | >1000-fold selective over all other HDAC isoforms except HDAC8 (57-fold).[5][6] | Reversible | [5][6] |
| Ricolinostat (ACY-1215) | HDAC6 | 5 | >10-fold selective for HDAC6 over HDAC1, 2, and 3.[7] | Reversible | [7] |
| Citarinostat (ACY-241) | HDAC6 | 2.6 | 13 to 18-fold selective for HDAC6 over HDAC1-3.[8][9][10] | Reversible | [8][9][10] |
Mechanism of Action and Signaling Pathways
HDAC6 is a unique member of the histone deacetylase family, primarily located in the cytoplasm, with two catalytic domains. Its substrates are predominantly non-histone proteins, including α-tubulin, cortactin, and Hsp90. By deacetylating these proteins, HDAC6 plays a crucial role in regulating various cellular processes such as cell migration, protein quality control, and microtubule dynamics.
The inhibition of HDAC6 leads to the hyperacetylation of its substrates. The most well-characterized downstream effect is the increased acetylation of α-tubulin, which is associated with altered microtubule stability and dynamics. This can impact cellular processes that rely on a dynamic microtubule network, such as cell division and intracellular transport.
dot
Caption: Simplified signaling pathway of HDAC6 and its inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of HDAC6 inhibitors.
In-Vitro HDAC6 Inhibition Assay (Fluorogenic)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified HDAC6 protein.
dot
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Difluoromethyl-1,3,4-oxadiazoles Are Selective, Mechanism-Based, and Essentially Irreversible Inhibitors of Histone Deacetylase 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tubastatin A inhibits HDAC and Sirtuin activity rather than being a HDAC6-specific inhibitor in mouse oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Next-generation of selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel selective HDAC6 inhibitors: A promising therapy approach for cancer and beyond | Venture Partners at CU Boulder | University of Colorado Boulder [colorado.edu]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
A Comparative Analysis of Two Potent HDAC6 Inhibitors: Ricolinostat and Tubastatin A
In the landscape of epigenetic drug discovery, Histone Deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target due to its primary cytoplasmic localization and its role in regulating key cellular processes through the deacetylation of non-histone proteins. This guide provides a detailed comparative analysis of two prominent and selective HDAC6 inhibitors: Ricolinostat (ACY-1215) and Tubastatin A. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biochemical properties, selectivity, mechanisms of action, and the experimental protocols used to characterize them.
Biochemical Properties and In Vitro Potency
Both Ricolinostat and Tubastatin A are potent inhibitors of HDAC6, exhibiting nanomolar efficacy in cell-free assays. Their inhibitory concentrations (IC50) against a panel of HDAC isoforms highlight their selectivity for HDAC6 over other HDACs, particularly the class I isoforms.
| Compound | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC8 IC50 (nM) | Selectivity (HDAC1/HDAC6) |
| Ricolinostat (ACY-1215) | 5[1][2] | 58[1][2] | 48[1][2] | 51[1][2] | 100[1] | ~11.6-fold |
| Tubastatin A | 15[3][4] | >15,000 | >15,000 | >15,000 | 855 | >1000-fold[4][5] |
Table 1: Comparative In Vitro Inhibitory Activity (IC50) of Ricolinostat and Tubastatin A against various HDAC isoforms. Data is compiled from cell-free enzymatic assays. The selectivity factor is calculated as the ratio of the IC50 for HDAC1 to the IC50 for HDAC6.
Mechanism of Action and Cellular Effects
The primary mechanism of action for both Ricolinostat and Tubastatin A is the selective inhibition of the catalytic activity of HDAC6. This leads to the hyperacetylation of its key cytoplasmic substrates, most notably α-tubulin and Heat shock protein 90 (Hsp90).[5][6]
Increased α-tubulin Acetylation: HDAC6 is the primary deacetylase of α-tubulin, a crucial component of microtubules.[5][7] Inhibition of HDAC6 by Ricolinostat or Tubastatin A leads to the accumulation of acetylated α-tubulin.[5][7] This modification is associated with increased microtubule stability and can impact cellular processes such as cell motility and intracellular transport.[5]
Disruption of Hsp90 Chaperone Function: Hsp90 is a molecular chaperone responsible for the proper folding and stability of numerous client proteins, many of which are critical for cancer cell survival and proliferation. HDAC6-mediated deacetylation is required for the proper function of the Hsp90 chaperone machinery.[5] By inhibiting HDAC6, Ricolinostat and Tubastatin A induce hyperacetylation of Hsp90, leading to its inactivation. This results in the misfolding and subsequent degradation of Hsp90 client proteins, which can trigger apoptosis in cancer cells.[5][6]
Downstream Signaling Consequences: The inhibition of HDAC6 and the subsequent disruption of α-tubulin and Hsp90 function have profound effects on various signaling pathways. For instance, Ricolinostat has been shown to induce a robust reduction in the expression and activity of the oncoprotein c-Myc.[8] While direct modulation of c-Myc by Tubastatin A is less clearly defined, its impact on Hsp90, a known regulator of c-Myc stability, suggests a potential indirect effect. Furthermore, HDAC6 inhibition has been linked to the modulation of inflammatory pathways, such as the NLRP3 inflammasome and STAT signaling.[9][10]
Signaling Pathway Overview
The following diagram illustrates the central role of HDAC6 in deacetylating α-tubulin and Hsp90 and the downstream consequences of its inhibition by compounds like Ricolinostat and Tubastatin A.
Caption: HDAC6 signaling pathway and points of inhibition.
Experimental Protocols
To aid researchers in the evaluation of these and other HDAC6 inhibitors, detailed methodologies for key experiments are provided below.
In Vitro HDAC Activity Assay (Fluorometric)
This assay is used to determine the IC50 values of inhibitors against purified HDAC enzymes.
Materials:
-
Purified recombinant HDAC enzyme (e.g., HDAC1, HDAC6)
-
HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in a suitable buffer with a Trichostatin A stop solution)
-
Test compounds (Ricolinostat, Tubastatin A) dissolved in DMSO
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the diluted compounds to the respective wells. Include wells for a no-enzyme control and a vehicle control (DMSO).
-
Add the diluted HDAC enzyme to all wells except the no-enzyme control.
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the HDAC substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the developer solution. The developer, typically containing trypsin, cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Incubate for a further 10-20 minutes at 37°C to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for α-tubulin Acetylation
This method is used to assess the cellular activity of HDAC6 inhibitors by measuring the level of acetylated α-tubulin.
Materials:
-
Cell line of interest (e.g., a cancer cell line)
-
Cell culture medium and supplements
-
Test compounds (Ricolinostat, Tubastatin A)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 hours).
-
Lyse the cells using lysis buffer and collect the total protein lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the anti-α-tubulin antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative increase in α-tubulin acetylation.
Experimental Workflow
The following diagram outlines a typical workflow for the comparative evaluation of HDAC6 inhibitors.
Caption: A generalized experimental workflow for HDAC6 inhibitor evaluation.
Conclusion
Both Ricolinostat and Tubastatin A are highly potent and selective inhibitors of HDAC6. While Ricolinostat has progressed further in clinical development, Tubastatin A remains a valuable and widely used tool for preclinical research. The choice between these inhibitors may depend on the specific research question, the desired selectivity profile, and the experimental model. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of HDAC6 inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Tubastatin A inhibits HDAC and Sirtuin activity rather than being a HDAC6-specific inhibitor in mouse oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. Ricolinostat, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ahajournals.org [ahajournals.org]
- 10. researchgate.net [researchgate.net]
Navigating the Downstream Consequences of Selective HDAC6 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target due to its primary cytoplasmic localization and its role in regulating key cellular processes through the deacetylation of non-histone proteins. Unlike other HDACs, which are predominantly nuclear and involved in epigenetic regulation, HDAC6's influence extends to protein folding and degradation, cell motility, and stress responses. Consequently, selective HDAC6 inhibitors are being actively investigated for their therapeutic potential in a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This guide provides a comparative overview of the downstream effects of selective HDAC6 inhibition, supported by experimental data and detailed methodologies.
Key Downstream Effects of Selective HDAC6 Inhibition
Selective inhibition of HDAC6 leads to the hyperacetylation of its primary substrates, most notably α-tubulin and the chaperone protein Hsp90. This targeted action triggers a cascade of downstream cellular events.
Impact on Microtubule Dynamics and Cell Motility
A hallmark of HDAC6 inhibition is the hyperacetylation of α-tubulin, a key component of microtubules.[1][2][3] This post-translational modification is associated with increased microtubule stability.[1] The resulting alterations in microtubule dynamics can significantly impair cell migration, a critical process in cancer metastasis.
Modulation of Protein Homeostasis and Stress Response
HDAC6 plays a crucial role in the cellular response to misfolded proteins. It facilitates the transport of ubiquitinated protein aggregates to aggresomes for subsequent clearance by autophagy.[2][4] By deacetylating Hsp90, HDAC6 modulates its chaperone activity, which is essential for the proper folding and stability of numerous client proteins, including many implicated in cancer.[2][4] Inhibition of HDAC6 leads to Hsp90 hyperacetylation, impairing its function and promoting the degradation of its client proteins.[4] Furthermore, HDAC6 deacetylates peroxiredoxins, proteins involved in redox regulation, suggesting a role for HDAC6 inhibition in modulating cellular responses to oxidative stress.[5]
Influence on Immune Regulation
Emerging evidence indicates that HDAC6 is a significant regulator of the immune system.[6] HDAC6 inhibition has been shown to affect the activation and differentiation of T-cells and B-cells.[6] For instance, the selective HDAC6 inhibitor ACY-1215 has been demonstrated to inhibit the proliferation and differentiation of antigen-specific CD8+ T cells.[6]
Comparative Analysis of Selective HDAC6 Inhibitors
While "Hdac6-IN-21" is not a publicly documented inhibitor, a range of well-characterized selective HDAC6 inhibitors are available. Their comparative efficacy and selectivity are crucial for interpreting experimental outcomes and for therapeutic development.
| Inhibitor | Target | IC50 (nM) for HDAC6 | Selectivity over other HDACs | Key Downstream Effects Observed |
| Tubastatin A | HDAC6 | 15 | >1000-fold over class I HDACs | Increased α-tubulin acetylation, impaired cell migration, neuroprotection. |
| ACY-1215 (Ricolinostat) | HDAC6 | 5 | ~11-fold over HDAC8 | Increased α-tubulin and Hsp90 acetylation, anti-tumor activity, immunomodulatory effects. |
| ACY-738 | HDAC6 | 1.7 | Highly selective over class I HDACs | Brain bioavailable, increases α-tubulin acetylation in the brain.[7] |
| Nexturastat A | HDAC6 | 4.9 | >190-fold over class I HDACs | Increased α-tubulin acetylation, anti-inflammatory effects. |
Signaling Pathways Modulated by HDAC6 Inhibition
The downstream effects of HDAC6 inhibition are mediated through the modulation of several key signaling pathways.
Caption: Downstream signaling consequences of selective HDAC6 inhibition.
Experimental Protocols
To facilitate the replication and validation of findings related to HDAC6 inhibition, detailed experimental protocols for key assays are provided below.
Western Blot Analysis for α-tubulin Acetylation
Objective: To quantify the level of acetylated α-tubulin in response to HDAC6 inhibitor treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with the HDAC6 inhibitor at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated α-tubulin (e.g., clone 6-11B-1) overnight at 4°C.
-
Incubate with a primary antibody against total α-tubulin or a loading control (e.g., GAPDH, β-actin) as a normalization control.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the acetylated α-tubulin signal to the total α-tubulin or loading control signal.
Cell Migration Assay (Wound Healing/Scratch Assay)
Objective: To assess the effect of HDAC6 inhibition on cell migration.
Methodology:
-
Cell Seeding: Plate cells in a multi-well plate to form a confluent monolayer.
-
Creating the "Wound": Use a sterile pipette tip to create a scratch or "wound" in the cell monolayer.
-
Treatment: Wash the wells with PBS to remove detached cells and add fresh media containing the HDAC6 inhibitor or vehicle control.
-
Image Acquisition: Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope with a camera.
-
Data Analysis: Measure the width of the wound at different points for each condition and time point. Calculate the percentage of wound closure relative to the initial wound area.
Caption: Workflow for a wound healing cell migration assay.
Hsp90 Client Protein Degradation Assay
Objective: To determine the effect of HDAC6 inhibition on the stability of Hsp90 client proteins.
Methodology:
-
Cell Treatment: Treat cells with the HDAC6 inhibitor or vehicle control for various durations.
-
Protein Extraction and Quantification: Lyse the cells and quantify the total protein concentration as described for the Western blot protocol.
-
Western Blot Analysis:
-
Perform SDS-PAGE and Western blotting as previously described.
-
Probe the membranes with primary antibodies against known Hsp90 client proteins (e.g., Akt, Erk, Raf-1).
-
Use an antibody against a loading control (e.g., GAPDH, β-actin) for normalization.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of the Hsp90 client proteins to the loading control. Compare the protein levels in treated versus control cells.
This guide provides a foundational understanding of the downstream effects of selective HDAC6 inhibition. The provided experimental frameworks can be adapted to investigate the specific effects of novel inhibitors and to further elucidate the therapeutic potential of targeting this unique deacetylase.
References
- 1. HDAC6 is a target for protection and regeneration following injury in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based prediction of HDAC6 substrates validated by enzymatic assay reveals determinants of promiscuity and detects new potential substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC6 controls major cell response pathways to cytotoxic accumulation of protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC6 is a specific deacetylase of peroxiredoxins and is involved in redox regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of HDAC6 Inhibition: A Comparative Guide to Leading Preclinical Candidates
For researchers, scientists, and drug development professionals, the selective inhibition of Histone Deacetylase 6 (HDAC6) presents a promising avenue for anti-cancer therapy. While the specific anti-cancer properties of Hdac6-IN-21 remain to be publicly detailed, a comparative analysis of well-characterized, selective HDAC6 inhibitors—Ricolinostat (ACY-1215), Nexturastat A, and Tubastatin A—offers valuable insights into the therapeutic potential of targeting this enzyme.
This guide provides a comprehensive comparison of these three prominent HDAC6 inhibitors, summarizing their performance based on available preclinical data. We delve into their efficacy in various cancer models, detail the experimental protocols used to validate their anti-cancer effects, and visualize the key signaling pathways they modulate.
Performance Comparison of Selective HDAC6 Inhibitors
The following tables summarize the in vitro and in vivo anti-cancer activities of Ricolinostat, Nexturastat A, and Tubastatin A, providing a quantitative basis for comparison.
Table 1: In Vitro Efficacy of Selective HDAC6 Inhibitors
| Inhibitor | Cancer Cell Line | Assay | IC50 / GI50 | Observed Effects | Citation(s) |
| Ricolinostat (ACY-1215) | Multiple Myeloma (MM) cell lines | MTT Assay | Varies (e.g., ~8 µM) | Dose-dependent decrease in viability | [1] |
| Non-Hodgkin's Lymphoma (NHL) cell lines | MTT Assay | 1.51 - 8.65 µM | Time and dose-dependent inhibition of cell viability | [2][3] | |
| Glioblastoma (A-172, U87MG) | Growth Inhibition | 10 nM (at 24/48h) | Time-dependent inhibition of cell growth | [4] | |
| Hbl-1 (Lymphoma) | Growth Inhibition | 1.6 µM | Inhibition of cell growth | [4] | |
| Nexturastat A | B16 Murine Melanoma | Proliferation Assay | 14.3 µM | Inhibition of cell proliferation | [5][6][7] |
| Multiple Myeloma (RPMI-8226, U266) | CCK8 Viability Assay | Dose-dependent | Impaired cell viability, G1 phase arrest, apoptosis | [8][9] | |
| Tubastatin A | MDA-MB-231 (Breast Cancer) | WST-8 Assay | 8 µM | Dose-dependent decrease in cell viability | [10] |
| Urothelial Cancer Cell Lines | Viability Assay | >50 µM (in most lines) | Varied, less potent than Tubacin in some lines | [11] |
Table 2: In Vivo Efficacy of Selective HDAC6 Inhibitors
| Inhibitor | Cancer Model | Animal Model | Dosing Regimen | Key Findings | Citation(s) |
| Ricolinostat (ACY-1215) | Melanoma | C57BL/6 mice | Not specified | Dose-dependent inhibition of tumor growth | [12] |
| Non-Hodgkin's Lymphoma (Granta 519) | SCID mice | Not specified | In combination with carfilzomib, reduced tumor growth and improved survival | [13] | |
| Nexturastat A | Multiple Myeloma (RPMI-8226 xenograft) | SCID beige mice | Every two days for 20 days | Reduction in tumor weight and size | [8] |
| Melanoma (B16-F10-luc xenograft) | C57BL/6 mice | Not specified | Reduced tumor volumes and 100% survival compared to 60% in control | [14] | |
| Tubastatin A | Cholangiocarcinoma (syngeneic rat orthotopic model) | Rats | 10 mg/kg | 6-fold lower mean tumor weights | [15] |
| Cancer (mouse xenograft model) | Mice | Not specified | In combination with radiotherapy, significantly promoted tumor suppression | [16] |
Key Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the key signaling pathways influenced by HDAC6 and a general workflow for assessing the anti-cancer properties of HDAC6 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used in the evaluation of HDAC6 inhibitors.
Cell Viability Assay (MTT/WST-8)
Objective: To determine the effect of the HDAC6 inhibitor on the metabolic activity and proliferation of cancer cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of the HDAC6 inhibitor (and a vehicle control, typically DMSO) for a specified period (e.g., 24, 48, 72 hours).[2][10]
-
Reagent Addition: After the incubation period, MTT or WST-8 reagent is added to each well and incubated for a further 1-4 hours.
-
Measurement: The resulting formazan product is solubilized, and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 450 nm for WST-8).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) is then determined.[10]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of cells undergoing apoptosis after treatment with the HDAC6 inhibitor.
Methodology:
-
Cell Treatment: Cells are treated with the HDAC6 inhibitor at various concentrations for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.[17]
-
Staining: Annexin V-FITC (or another fluorescent conjugate) and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.[17]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered to be in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
-
Data Analysis: The percentage of apoptotic cells in each treatment group is quantified and compared to the control.
Western Blot Analysis
Objective: To detect changes in the expression and post-translational modification of specific proteins (e.g., acetylated α-tubulin, caspases) following treatment with the HDAC6 inhibitor.
Methodology:
-
Protein Extraction: After treatment, cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific to the protein of interest (e.g., anti-acetylated-α-tubulin, anti-cleaved caspase-3), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.[18]
-
Data Analysis: The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative change in protein expression.
Conclusion
While specific data on this compound is not yet widely available, the extensive preclinical research on Ricolinostat, Nexturastat A, and Tubastatin A collectively underscores the significant potential of selective HDAC6 inhibition as a promising anti-cancer strategy. These compounds have demonstrated potent in vitro and in vivo efficacy across a range of hematological and solid tumors. Their mechanisms of action, primarily involving the disruption of cell motility, induction of apoptosis, and cell cycle arrest, are well-documented. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers entering this exciting field of cancer drug development. As research progresses, it will be crucial to continue to characterize new inhibitors like this compound and to understand their unique profiles in the context of these established alternatives.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Ricolinostat, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Nexturastat A - Biochemicals - CAT N°: 16874 [bertin-bioreagent.com]
- 7. selleckchem.com [selleckchem.com]
- 8. The selective HDAC6 inhibitor Nexturastat A induces apoptosis, overcomes drug resistance and inhibits tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The selective HDAC6 inhibitor Nexturastat A induces apoptosis, overcomes drug resistance and inhibits tumor growth in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combination of palladium nanoparticles and tubastatin-A potentiates apoptosis in human breast cancer cells: a novel therapeutic approach for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Limited efficacy of specific HDAC6 inhibition in urothelial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo anti-melanoma activity of ricolinostat, a selective HDAC6 inhibitor with immunomodulatory properties. - ASCO [asco.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. selleckchem.com [selleckchem.com]
- 16. Tubastatin A potently inhibits GPX4 activity to potentiate cancer radiotherapy through boosting ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 18. reactionbiology.com [reactionbiology.com]
Validating Hdac6-IN-21's Mechanism of Action Through Genetic Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action of Hdac6-IN-21, a selective inhibitor of Histone Deacetylase 6 (HDAC6). The core principle of this validation rests on comparing the molecular and cellular effects of this compound with those induced by the genetic knockdown of HDAC6. A concordance of phenotypes between chemical inhibition and genetic silencing provides strong evidence for on-target activity.
The Central Role of HDAC6 and the Rationale for Inhibition
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb HDAC that plays a crucial role in various cellular processes by deacetylating non-histone proteins.[1][2] Its substrates include α-tubulin, Hsp90, and cortactin, which are pivotal in regulating microtubule dynamics, protein folding and stability, and cell motility.[1] Dysregulation of HDAC6 activity has been implicated in the pathology of cancer, neurodegenerative diseases, and inflammatory disorders, making it a compelling therapeutic target.[3][4]
Selective HDAC6 inhibitors like this compound are designed to specifically block its deacetylase activity, leading to the hyperacetylation of its substrates. The most well-established and readily measurable downstream effect of HDAC6 inhibition is the increased acetylation of α-tubulin.[5][6][7][8] Therefore, a key validation step for any putative HDAC6 inhibitor is to demonstrate that it recapitulates the effects of HDAC6 gene silencing, primarily the elevation of acetylated α-tubulin levels.[9]
Comparative Analysis: this compound vs. Alternative HDAC6 Inhibitors
A critical aspect of validating a new chemical probe is to compare its performance against existing, well-characterized alternatives. The following table summarizes the potency and selectivity of several known HDAC6 inhibitors. While specific data for this compound is proprietary, this table serves as a benchmark for its expected performance.
| Inhibitor | IC50 for HDAC6 | Selectivity over other HDACs | Key Features |
| This compound | Reportedly potent and selective | Data to be generated by the user | Proprietary compound requiring validation |
| Tubastatin A | ~15 nM[3] | >1000-fold selective over class I HDACs[10] | Widely used tool compound for studying HDAC6 biology. |
| ACY-1215 (Ricolinostat) | ~5 nM | Highly selective for HDAC6 over class I HDACs. | Orally bioavailable; has been evaluated in clinical trials. |
| ACY-738 | ~1.7 nM | 60- to 1500-fold selective over class I HDACs. | Brain-penetrant HDAC6 inhibitor.[11] |
| HPOB | ~56 nM | >30-fold selective over other HDACs. | Potent and selective HDAC6 inhibitor. |
| Citarinostat (ACY-241) | ~2.6 nM | 13- to 18-fold selectivity over HDAC1-3. | Orally available; investigated in clinical trials. |
| SW-100 | ~3.0 nM | >260-fold selective over HDAC1, 2, and 3.[10] | Highly selective HDAC6 inhibitor. |
| MPTOG211 | ~0.29 nM | >1000-fold selective over HDAC1, 2, and 3.[10] | Potent and highly selective HDAC6 inhibitor. |
Experimental Protocols for Mechanism Validation
To validate that this compound achieves its effects through the specific inhibition of HDAC6, a series of experiments comparing its activity to that of HDAC6 genetic knockdown is essential.
Genetic Knockdown of HDAC6 using siRNA
This protocol outlines a general procedure for transiently silencing HDAC6 expression in a cellular model.
Materials:
-
HDAC6-targeting siRNA duplexes (at least two independent sequences are recommended for specificity)
-
Non-targeting (scrambled) control siRNA
-
Lipofectamine RNAiMAX or a similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium
-
6-well tissue culture plates
-
Target cells (e.g., HeLa, U2OS, or a cell line relevant to the intended therapeutic area)
Protocol:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well to be transfected, dilute 20-30 pmol of siRNA (either HDAC6-targeting or control) into 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Add the 200 µL of siRNA-lipid complexes to each well containing cells and fresh complete medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator. The optimal time should be determined empirically to achieve maximal protein knockdown.
-
Validation of Knockdown: After the incubation period, harvest the cells and assess the efficiency of HDAC6 knockdown by Western blotting or qRT-PCR.
Treatment with this compound
Concurrently, treat a parallel set of cells with this compound to compare its effects with the genetic knockdown.
Protocol:
-
Cell Seeding: Seed cells at the same density as for the siRNA experiment.
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of treatment (to align with the endpoint of the siRNA experiment), dilute this compound in complete cell culture medium to the desired final concentrations. A dose-response curve is recommended to determine the optimal concentration.
-
Treat the cells and incubate for a period determined by the experimental goals (e.g., 24 hours). Include a vehicle control (e.g., DMSO) at the same final concentration as the highest dose of this compound.
-
Western Blot Analysis for α-Tubulin Acetylation
This is the primary readout to confirm the on-target activity of this compound.
Materials:
-
Cell lysates from siRNA-transfected and this compound-treated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-acetylated-α-Tubulin (Lys40)
-
Anti-α-Tubulin (for loading control)
-
Anti-HDAC6 (to confirm knockdown)
-
Anti-GAPDH or β-actin (for loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction and Quantification: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.
-
Compare the levels of acetylated-α-tubulin in this compound-treated cells to those in HDAC6 siRNA-transfected cells and the respective controls. A significant increase in acetylated-α-tubulin in both this compound and HDAC6 knockdown conditions, relative to their controls, validates the on-target mechanism.[9][12]
-
Visualizing the Validation Workflow and Signaling Pathway
To further clarify the experimental logic and the underlying biological context, the following diagrams have been generated using the DOT language.
Caption: HDAC6 deacetylates α-tubulin and Hsp90. Inhibition by this compound or knockdown via siRNA is expected to increase substrate acetylation.
Caption: Workflow for validating this compound by comparing its effects to HDAC6 genetic knockdown.
Conclusion
The validation of this compound's mechanism of action is a critical step in its development as a chemical probe or therapeutic agent. By demonstrating a congruent effect on α-tubulin acetylation between pharmacological inhibition with this compound and genetic silencing of HDAC6, researchers can confidently attribute the compound's activity to on-target engagement. This guide provides the necessary framework, comparative data, and experimental protocols to perform this essential validation.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of HDAC6-Selective Inhibitors of Low Cancer Cell Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. Hdac6 Knock-Out Increases Tubulin Acetylation but Does Not Modify Disease Progression in the R6/2 Mouse Model of Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hdac6 knock-out increases tubulin acetylation but does not modify disease progression in the R6/2 mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tenayatherapeutics.com [tenayatherapeutics.com]
A Comparative Guide to the Pharmacokinetic Profiles of HDAC6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylase 6 (HDAC6) has emerged as a promising therapeutic target in oncology and other diseases due to its unique cytoplasmic localization and its role in regulating key cellular processes such as protein trafficking and degradation. A number of selective HDAC6 inhibitors have been developed, each with distinct pharmacological properties. This guide provides a comparative overview of the pharmacokinetic (PK) profiles of three prominent HDAC6 inhibitors: Ricolinostat (ACY-1215), Citarinostat (ACY-241), and Nexturastat A. The information is intended to assist researchers in selecting the appropriate tool compound for their studies and to provide a baseline for the development of new HDAC6-targeting therapeutics.
Pharmacokinetic Data Summary
The following table summarizes the available quantitative pharmacokinetic data for Ricolinostat, Citarinostat, and Nexturastat A. It is important to note that directly comparable preclinical PK data in the same species and under the same conditions is not publicly available for all three compounds. The data presented here is compiled from various studies and should be interpreted with this in mind.
| Parameter | Ricolinostat (ACY-1215) | Citarinostat (ACY-241) | Nexturastat A |
| Species | Mouse | Human (Clinical Trial) | Mouse (Efficacy Study) |
| Dose | 10 mg/kg (oral), 30 mg/kg (oral), 5 mg/kg (IV) | 180, 360, 480 mg (oral, once daily) | Not specified for PK |
| Cmax | 10 mg/kg: ~546 ng/mL30 mg/kg: ~1189 ng/mL | Dose-proportional exposure up to 360 mg | Not Reported |
| Tmax | ~4 hours[1] | ~2 hours | Not Reported |
| AUC | 10 mg/kg: ~3342 ng·h/mL30 mg/kg: ~7265 ng·h/mL | Exposure increased with dose up to 360 mg | Not Reported |
| Bioavailability | 10 mg/kg: 54.4%30 mg/kg: 48.4%[2] | Not Reported | Not Reported |
| Half-life (t½) | ~3 hours | ~3 hours | Not Reported |
Note: The data for Citarinostat is from a Phase 1b clinical study in humans, and direct comparison with preclinical mouse data for Ricolinostat should be made with caution.[3] Pharmacokinetic data for Nexturastat A in preclinical models has not been extensively reported in the public domain.
Experimental Methodologies
The pharmacokinetic parameters listed above were determined using validated bioanalytical methods, primarily Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Below are detailed descriptions of the typical experimental protocols employed in such studies.
In Vivo Pharmacokinetic Study in Mice (Example Protocol for Ricolinostat)
Animal Models: Male BALB/c mice are typically used. Animals are housed under standard laboratory conditions with free access to food and water.
Drug Administration:
-
Oral (PO): Ricolinostat is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered by oral gavage at doses of 10 mg/kg and 30 mg/kg.[2]
-
Intravenous (IV): Ricolinostat is dissolved in a vehicle appropriate for injection (e.g., a mixture of DMSO, PEG400, and saline) and administered as a bolus injection into the tail vein at a dose of 5 mg/kg.[2]
Blood Sampling: Blood samples (approximately 30 µL) are collected from the tail vein at various time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).[2] Samples are collected into tubes containing an anticoagulant (e.g., heparin) and centrifuged to obtain plasma, which is then stored at -80°C until analysis.
Bioanalytical Method (UPLC-MS/MS):
-
Sample Preparation: Plasma samples are thawed, and a protein precipitation method is used for extraction. This typically involves adding a precipitating agent like acetonitrile (often containing an internal standard) to the plasma sample, vortexing, and then centrifuging to pellet the precipitated proteins. The clear supernatant is then collected for analysis.
-
Chromatographic Separation: The extracted sample is injected into a UPLC system. Separation is achieved on a reverse-phase column (e.g., a C18 column) using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometric Detection: The eluent from the UPLC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analytes are detected in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for the drug and the internal standard.
-
Quantification: A calibration curve is constructed by analyzing a series of standard samples with known concentrations of the drug. The concentration of the drug in the study samples is then determined by comparing their peak area ratios (drug/internal standard) to the calibration curve.
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key PK parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.
Signaling Pathway and Experimental Workflow
HDAC6 Signaling in Cancer
HDAC6 plays a crucial role in cancer progression through its deacetylation of both histone and non-histone protein substrates. Its inhibition can impact multiple signaling pathways involved in cell growth, survival, and motility. The diagram below illustrates a simplified overview of HDAC6's involvement in cancer-related signaling.
Caption: Simplified HDAC6 signaling pathway in cancer.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram outlines the typical workflow for conducting a preclinical pharmacokinetic study of an orally administered HDAC6 inhibitor.
Caption: General workflow for a preclinical pharmacokinetic study.
References
- 1. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
Safety Operating Guide
Proper Disposal of Hdac6-IN-21: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like Hdac6-IN-21 is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.
This compound is an irreversible inhibitor of histone deacetylase 6 (HDAC6) and is used in research settings.[1] Due to its chemical nature, it requires careful handling and disposal. The following procedures are based on general laboratory safety protocols and information from supplier safety data sheets for similar compounds.
Safety and Handling Precautions
Before handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. The SDS contains detailed information about potential hazards, necessary personal protective equipment (PPE), and emergency procedures.
General handling precautions include:
-
Avoid Contact: Prevent contact with skin, eyes, and clothing by wearing appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Avoid Inhalation: Avoid breathing dust or aerosols. Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is used.[2]
Quantitative Data Summary
For ease of reference, the following table summarizes key quantitative data related to this compound and similar HDAC6 inhibitors.
| Parameter | Value | Source |
| Storage (Powder) | -20°C for 3 years | MedchemExpress |
| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month | MedchemExpress |
| Purity | 99.44% | MedchemExpress |
| Solubility in DMSO | 125 mg/mL (389.07 mM) | MedchemExpress |
| Hazard Statements (for a similar HDAC6 inhibitor) | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | DC Chemicals |
| Precautionary Statements (for a similar HDAC6 inhibitor) | P264, P270, P273, P301 + P312, P330, P391, P501 | DC Chemicals |
Step-by-Step Disposal Procedure
The proper disposal of this compound, whether in solid form or in solution, must be carried out in accordance with institutional and local regulations for hazardous chemical waste.
1. Waste Identification and Segregation:
- Solid Waste: Unused or expired this compound powder should be considered chemical waste. Do not mix it with non-hazardous trash.
- Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, centrifuge tubes, gloves, and bench paper, should be treated as contaminated waste.
- Liquid Waste: Solutions containing this compound should be collected as hazardous liquid waste. Do not pour down the drain.
2. Waste Collection and Labeling:
- Solid Waste: Collect solid this compound and contaminated disposables in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name ("this compound"), concentration (if applicable), and the appropriate hazard symbols.
- Liquid Waste: Collect liquid waste in a compatible, sealed, and labeled waste container. If the solvent is flammable (e.g., acetonitrile), use a container suitable for flammable liquids and follow all relevant safety precautions.[3]
3. Storage of Waste:
- Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[2]
- Ensure the storage area is cool and dry to maintain the stability of the chemical waste.
4. Final Disposal:
- Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
- The primary instruction for disposal is to "Dispose of contents/ container to an approved waste disposal plant."[2]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Signaling Pathway Context
While not directly related to disposal, understanding the biological context of this compound can reinforce the need for careful handling. HDAC6 is a cytoplasmic enzyme involved in various cellular processes, including cell motility and protein degradation pathways.[4][5] Its inhibition can have significant biological effects.
Caption: Simplified pathway showing this compound's mechanism of action.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's specific guidelines for chemical waste management.
References
Essential Safety and Logistical Information for Handling Hdac6-IN-21
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of Hdac6-IN-21, a reversible inhibitor of histone deacetylase 6 (HDAC6). Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment. The information herein is compiled from safety data for similar compounds and general laboratory safety protocols. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer before commencing any work.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent bioactive compound. While the specific toxicology is not widely documented, similar enzyme inhibitors may be harmful if swallowed, cause skin irritation, and may cause serious eye irritation. Therefore, appropriate personal protective equipment is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles with Side-Shields | Must be worn at all times in the laboratory where this compound is handled. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other appropriate material. Inspect gloves for integrity before use and change them frequently. |
| Body Protection | Laboratory Coat | Fully fastened to protect against skin contact. |
| Respiratory | Fume Hood or Ventilated Enclosure | All handling of powdered this compound and preparation of solutions should be performed in a fume hood. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound from receipt to preparation of stock solutions.
Step 1: Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
This compound powder should be stored at -20°C for long-term stability.
-
Stock solutions in solvent can be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Step 2: Preparation of Stock Solutions
-
All manipulations of the powdered compound must be conducted in a certified chemical fume hood to avoid inhalation of dust.
-
Before use, allow the container to equilibrate to room temperature in a desiccator to prevent condensation.
-
Use appropriate solvents as recommended by the manufacturer (e.g., DMSO).
-
Prepare solutions by slowly adding the solvent to the vial containing the powder to minimize dust generation.
-
Ensure the container is tightly sealed after use.
Step 3: Experimental Use
-
When using solutions of this compound, always wear the recommended PPE.
-
Avoid direct contact with skin and eyes.
-
Work in a well-ventilated area.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: Unused this compound powder and any materials contaminated with the solid (e.g., weigh boats, pipette tips) should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound and contaminated solvents should be collected in a designated, sealed hazardous liquid waste container. Do not pour down the drain.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be disposed of as hazardous waste.
-
All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance.
HDAC6 Signaling Pathway
This compound exerts its effects by inhibiting the enzymatic activity of HDAC6. This enzyme plays a key role in various cellular processes by deacetylating non-histone proteins. The diagram below illustrates some of the key signaling pathways influenced by HDAC6. Inhibition of HDAC6 can lead to the hyperacetylation of its substrates, such as α-tubulin and HSP90, affecting microtubule dynamics, protein folding, and cell motility. Furthermore, HDAC6 is implicated in pathways like PI3K-AKT-GSK3 and can influence inflammatory responses through the ROS-MAPK-NF-κB/AP-1 signaling cascade.[2][3]
Caption: Key signaling pathways influenced by HDAC6 activity.
Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound
This protocol provides a method for preparing a 10 mM stock solution of this compound (Molecular Weight to be confirmed from the specific product datasheet).
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Calibrated analytical balance
-
Chemical fume hood
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Pre-weighing Preparation: Don appropriate PPE (lab coat, safety goggles, and nitrile gloves). Perform all steps involving the solid compound inside a chemical fume hood.
-
Weighing: Tare a sterile, pre-labeled microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube.
-
Solvent Addition: Based on the weight of the compound, calculate the volume of DMSO required to achieve a 10 mM concentration. For example, for 1 mg of this compound (assuming a hypothetical MW of 321.3 g/mol ), you would add 311.25 µL of DMSO.
-
Dissolution: Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath may be necessary to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overexpression of HDAC6 induces pro-inflammatory responses by regulating ROS-MAPK-NF-κB/AP-1 signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
